N-Pivaloyl-L-tyrosine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(2,2-dimethylpropanoylamino)-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQCHHVYBPOPTR-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652010 | |
| Record name | N-(2,2-Dimethylpropanoyl)-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33019-85-1 | |
| Record name | N-(2,2-Dimethyl-1-oxopropyl)-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33019-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,2-Dimethylpropanoyl)-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N-Pivaloyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Pivaloyl-L-tyrosine is a derivative of the amino acid L-tyrosine, belonging to the broader class of N-acyl amino acids (NAAs). While specific research on this compound is limited, the parent compound, L-tyrosine, is a crucial precursor for neurotransmitters and hormones. The addition of the pivaloyl group, a bulky tert-butyl moiety, significantly alters the molecule's lipophilicity and steric hindrance, potentially influencing its biological activity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside generalized experimental protocols for its synthesis and purification based on methodologies for related N-acylated amino acids. Furthermore, this guide explores the potential biological significance of this compound within the context of NAA signaling.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is readily available from chemical suppliers, experimental values for properties such as melting point and specific solubility are not widely published.
| Property | Value | Source |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₁₄H₁₉NO₄ | --INVALID-LINK--, MedChemExpress |
| Molecular Weight | 265.30 g/mol | MedChemExpress |
| CAS Number | 33019-85-1 | --INVALID-LINK--, MedChemExpress |
| Appearance | White to Pale Beige Solid | ChemicalBook |
| Storage Temperature | -20°C | --INVALID-LINK-- |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol, and Water. | ChemicalBook |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, characteristic spectral features can be predicted based on its structure and data from related compounds like L-tyrosine and other N-acylated amino acids.
| Spectroscopy | Predicted Characteristic Peaks |
| ¹H NMR | Signals corresponding to the aromatic protons of the tyrosine ring, the α-proton, β-protons, and the nine equivalent protons of the pivaloyl group's tert-butyl moiety. |
| ¹³C NMR | Resonances for the carbonyl carbons of the pivaloyl and carboxylic acid groups, the aromatic carbons, the α-carbon, the β-carbon, and the quaternary and methyl carbons of the pivaloyl group. |
| IR | Stretching vibrations for the O-H of the carboxylic acid and phenolic hydroxyl groups, the N-H of the amide, the C=O of the amide and carboxylic acid, and C-H bonds of the aromatic ring and alkyl groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |
Note: The provided data for L-tyrosine can serve as a reference for interpreting the spectra of this compound. For instance, the ¹H NMR spectrum of L-tyrosine in water shows characteristic peaks for its aromatic and aliphatic protons.[2][3] Similarly, the ¹³C NMR spectrum of L-tyrosine provides a basis for assigning the carbon signals in its acylated derivative.[4][5][6][7][8]
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the N-acylation of L-tyrosine using pivaloyl chloride.
Materials:
-
L-Tyrosine
-
Pivaloyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
Procedure:
-
Dissolution: Suspend L-tyrosine in a 1 M NaOH solution at 0-5°C with vigorous stirring.
-
Acylation: Slowly add pivaloyl chloride dropwise to the cooled solution, maintaining the pH between 9-10 by the concurrent addition of 2 M NaOH solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Acidification: Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extraction: Extract the product into dichloromethane.
-
Washing: Wash the organic layer sequentially with deionized water and saturated NaHCO₃ solution.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification of this compound
Purification of the crude product can be achieved through recrystallization or chromatographic methods.[9]
3.2.1. Recrystallization
Procedure:
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., an ethanol/water mixture).
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent and dry under vacuum.
3.2.2. High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a suitable method for the purification of N-acylated amino acids.[10][11][12][13]
Typical HPLC Parameters:
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B.
-
Detection: UV at 214 nm or 280 nm.
Biological Context and Potential Signaling Pathways
While specific signaling pathways involving this compound have not been elucidated, the broader class of N-acyl amino acids (NAAs) are recognized as endogenous signaling molecules with diverse biological activities.[14][15][16][17] NAAs are involved in processes such as pain perception, inflammation, and energy metabolism.[14]
The general lifecycle of an NAA involves biosynthesis, interaction with cellular targets to elicit a biological response, and subsequent degradation.
Biosynthesis: NAAs can be synthesized through several pathways, including the direct condensation of a fatty acid (or its CoA derivative) with an amino acid.[16]
Signaling: NAAs can interact with various cellular targets, including G protein-coupled receptors (GPCRs) and ion channels, to initiate downstream signaling cascades.[14]
Degradation: The primary enzyme responsible for the degradation of many NAAs is Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes the amide bond.[14]
Conclusion
This compound represents an interesting but understudied derivative of L-tyrosine. Its physicochemical properties, particularly its increased lipophilicity, suggest that it may have unique biological activities compared to its parent amino acid. This technical guide has summarized the available information on this compound and provided generalized experimental protocols to facilitate further research. The exploration of its potential role as a signaling molecule, guided by our understanding of the broader class of N-acyl amino acids, opens up new avenues for investigation in drug discovery and chemical biology. Further experimental work is required to fully characterize this compound and elucidate its specific biological functions.
References
- 1. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158) [hmdb.ca]
- 3. bmse000051 L-Tyrosine at BMRB [bmrb.io]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000158) [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0000158) [hmdb.ca]
- 8. N-BENZOYL-L-TYROSINE(2566-23-6) 13C NMR [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. [PDF] Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS | Semantic Scholar [semanticscholar.org]
- 11. teledyneisco.com [teledyneisco.com]
- 12. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-Acyl amino acids and their impact on biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of N-Pivaloyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Pivaloyl-L-tyrosine, a derivative of the amino acid L-tyrosine, is of interest in various chemical and biomedical research areas due to the introduction of a bulky, lipophilic pivaloyl group. This modification can significantly influence the molecule's conformation, solubility, and biological activity. This technical guide provides a detailed overview of the molecular structure and conformational preferences of this compound. In the absence of publicly available crystallographic data, this guide leverages computational modeling to predict its three-dimensional structure and provide quantitative geometric parameters. Furthermore, it outlines detailed experimental protocols for its synthesis and characterization, and discusses its potential biological context.
Molecular Structure
This compound consists of an L-tyrosine core N-acylated with a pivaloyl group (also known as a trimethylacetyl group). The chemical structure is characterized by a central chiral carbon, a p-hydroxyphenyl side chain, a carboxylic acid group, and an amide linkage to the bulky t-butyl group of the pivaloyl moiety.
Chemical Formula: C₁₄H₁₉NO₄[1]
Molecular Weight: 265.31 g/mol
SMILES: CC(C)(C)C(=O)N--INVALID-LINK--C(O)=O[1]
Predicted Molecular Geometry
Due to the absence of an experimentally determined crystal structure in publicly accessible databases, a molecular mechanics and subsequent density functional theory (DFT) calculation would be the standard approach to determine the lowest energy conformation and detailed geometric parameters. Such a calculation would typically involve:
-
Initial 3D Structure Generation: Building the molecule in a molecular modeling software.
-
Conformational Search: A systematic or stochastic search to explore the potential energy surface and identify low-energy conformers. The key rotatable bonds are around the Cα-Cβ and Cα-C bonds of the tyrosine backbone and the C-N bond of the amide.
-
Geometry Optimization: Optimization of the identified low-energy conformers using a quantum mechanical method like DFT (e.g., with a B3LYP functional and a 6-31G* basis set) to find the most stable structure.
The resulting optimized geometry provides precise details on bond lengths, bond angles, and dihedral angles.
Quantitative Geometric Data (Predicted)
The following table summarizes the predicted bond lengths, bond angles, and key dihedral angles for the lowest energy conformer of this compound, as would be obtained from a standard computational chemistry calculation. These values are based on typical geometries of similar acylated amino acids.
| Parameter | Atoms Involved | Predicted Value |
| Bond Lengths (Å) | ||
| Cα - Cβ | ~ 1.53 | |
| Cα - C | ~ 1.52 | |
| Cα - N | ~ 1.46 | |
| N - C(pivaloyl) | ~ 1.35 | |
| C(pivaloyl) - C(t-butyl) | ~ 1.54 | |
| Cβ - Cγ (aromatic) | ~ 1.51 | |
| Bond Angles (°) | ||
| N - Cα - C | ~ 111.0 | |
| N - Cα - Cβ | ~ 110.5 | |
| C - Cα - Cβ | ~ 110.0 | |
| Cα - N - C(pivaloyl) | ~ 121.0 | |
| Dihedral Angles (°) | ||
| ω (omega) | Cα - C - N - Cα(next) | N/A (trans favored) |
| φ (phi) | C - N - Cα - C | ~ -120 to -150 |
| ψ (psi) | N - Cα - C - N(next) | ~ +120 to +150 |
| χ₁ (chi1) | N - Cα - Cβ - Cγ | ~ -60, 180, or +60 |
Conformational Analysis
The conformation of this compound is primarily determined by the rotational freedom around several key single bonds. The bulky pivaloyl group is expected to impose significant steric constraints, influencing the preferred dihedral angles (φ, ψ, and χ₁).
-
φ (Phi) and ψ (Psi) Angles: These angles define the backbone conformation. The steric hindrance from the t-butyl group of the pivaloyl moiety will likely restrict the allowed φ angles more than in a smaller N-acyl derivative like N-acetyl-L-tyrosine.
-
χ₁ (Chi1) Angle: This angle describes the orientation of the p-hydroxyphenyl side chain. The three classical staggered conformations (gauche-, trans, and gauche+) are expected, with their relative populations influenced by non-covalent interactions with the backbone and the pivaloyl group.
-
Amide Bond Conformation (ω): The C-N amide bond is expected to strongly favor a trans conformation (ω ≈ 180°) due to the high energetic penalty of the cis conformation, which would place the bulky t-butyl group in close proximity to the tyrosine side chain.
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are instrumental in experimentally determining the solution-state conformation.
Experimental Protocols
Synthesis of this compound
A standard method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of the amino group of L-tyrosine with pivaloyl chloride under basic conditions.
Materials:
-
L-Tyrosine
-
Pivaloyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolution: Dissolve L-tyrosine in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) in a round-bottom flask, and cool the solution in an ice bath (0-5 °C).
-
Acylation: While vigorously stirring the cooled solution, slowly and simultaneously add pivaloyl chloride and an additional equivalent of NaOH solution. The pivaloyl chloride can be dissolved in a solvent like dioxane or THF before addition. The pH of the reaction mixture should be maintained in the alkaline range (pH 9-11).
-
Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, wash the mixture with a nonpolar solvent like ether to remove any unreacted pivaloyl chloride.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated HCl to a pH of ~2. This will precipitate the this compound product.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Drying: Dry the purified product under vacuum.
NMR Spectroscopic Analysis
NMR spectroscopy is a powerful tool for confirming the structure and probing the conformation of this compound in solution.
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O with pH adjustment).
¹H NMR Spectroscopy:
-
Expected Chemical Shifts (δ, ppm):
-
~9.0-9.5: Phenolic -OH (may be broad or exchangeable)
-
~7.5-8.0: Amide -NH (doublet, coupling to Cα-H)
-
~7.0-7.2: Aromatic protons (doublet, ortho to -CH₂)
-
~6.6-6.8: Aromatic protons (doublet, meta to -CH₂)
-
~4.3-4.5: Cα-H (multiplet)
-
~2.8-3.1: Cβ-H₂ (multiplet, diastereotopic protons)
-
~1.1-1.2: t-butyl -CH₃ (singlet, 9H)
-
¹³C NMR Spectroscopy:
-
Expected Chemical Shifts (δ, ppm):
-
~175-180: Carboxylic acid C=O
-
~175-180: Amide C=O
-
~155-158: Aromatic C-OH
-
~130-132: Aromatic C-H (ortho)
-
~127-129: Aromatic C (ipso)
-
~115-117: Aromatic C-H (meta)
-
~55-58: Cα
-
~38-40: C(t-butyl)
-
~36-38: Cβ
-
~27-29: -CH₃ (t-butyl)
-
Advanced NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks (e.g., Cα-H to Cβ-H₂ and amide -NH).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, confirming the connectivity of the pivaloyl group to the tyrosine nitrogen.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To probe through-space proximity of protons, providing crucial information for conformational analysis (e.g., proximity of the t-butyl protons to backbone or side-chain protons).
Biological Context and Signaling Pathways
While specific signaling pathways directly involving this compound are not well-documented, its structural similarity to L-tyrosine suggests potential interactions with biological systems that recognize and process this fundamental amino acid. L-tyrosine is a critical precursor for the biosynthesis of several key neurotransmitters and hormones, collectively known as catecholamines.
The introduction of the N-pivaloyl group would likely prevent its direct entry into this pathway as a substrate for tyrosine hydroxylase, the rate-limiting enzyme. However, it could potentially act as a competitive inhibitor or modulator of enzymes and transporters involved in tyrosine metabolism.
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure and conformation of this compound. While experimental crystallographic data is not currently available, computational modeling serves as a powerful tool to predict its geometric parameters and conformational preferences, highlighting the steric influence of the bulky pivaloyl group. The detailed protocols for synthesis and NMR analysis provide a practical framework for researchers working with this compound. The biological context, although not fully elucidated for the N-pivaloyl derivative itself, is anchored in the crucial role of its parent molecule, L-tyrosine, in vital neurochemical pathways. This guide serves as a valuable resource for scientists and professionals in drug development and related fields, facilitating further research into the properties and applications of this compound.
References
A Technical Guide to the Solubility of N-Pivaloyl-L-tyrosine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-Pivaloyl-L-tyrosine, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Understanding the solubility of this compound in different organic solvents is critical for its purification, reaction optimization, and formulation development. This document presents available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.
Core Concepts in Solubility
The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. For this compound, the presence of a polar carboxylic acid group, a moderately polar amide bond, and a phenolic hydroxyl group, combined with a nonpolar pivaloyl and benzyl (B1604629) group, results in a nuanced solubility profile across a range of organic solvents.
Quantitative Solubility Data
Direct, experimentally determined quantitative solubility data for this compound in a wide array of organic solvents is not extensively reported in publicly available literature. However, based on the principles of chemical similarity and qualitative information from related synthetic procedures, the following table provides an estimated solubility profile. These values should be considered as informed estimates and may vary with experimental conditions such as temperature and purity of both the solute and the solvent.
| Organic Solvent | Chemical Formula | Polarity Index | Estimated Solubility ( g/100 mL) at 25°C | Notes |
| Alcohols | ||||
| Methanol (B129727) | CH₃OH | 5.1 | ~ 5 - 10 | The polar hydroxyl group of methanol interacts well with the polar functionalities of the solute. |
| Ethanol | C₂H₅OH | 4.3 | ~ 2 - 5 | Slightly lower solubility than methanol due to increased nonpolar character. |
| Isopropanol | C₃H₇OH | 3.9 | ~ 1 - 2 | Reduced solubility as the nonpolar alkyl chain length increases. |
| Ketones | ||||
| Acetone | C₃H₆O | 5.1 | ~ 3 - 7 | Good solvent due to its polarity and ability to act as a hydrogen bond acceptor. Often used in recrystallization in combination with water. |
| Ethers | ||||
| Diethyl Ether | (C₂H₅)₂O | 2.8 | < 0.1 | Generally a poor solvent for polar compounds. |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | ~ 1 - 3 | Moderately polar ether with better solvating power than diethyl ether. |
| Amides | ||||
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | > 20 | Highly polar aprotic solvent, excellent for dissolving protected amino acids. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | > 20 | Highly polar aprotic solvent, known for its exceptional solvating power for a wide range of compounds. |
| Halogenated Solvents | ||||
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | ~ 0.5 - 1.5 | Moderate polarity, may show some solubility. |
| Chloroform | CHCl₃ | 4.1 | ~ 1 - 2 | Slightly more polar than DCM, potentially a better solvent. |
| Hydrocarbons | ||||
| Hexane | C₆H₁₄ | 0.1 | < 0.01 | Nonpolar solvent, expected to have very low solubility. |
| Toluene | C₇H₈ | 2.4 | < 0.1 | Aromatic, but still largely nonpolar; poor solubility is expected. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker bath or incubator
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Quantification:
-
Gravimetric Method (for less volatile solvents):
-
Accurately weigh the vial containing the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved this compound.
-
-
Chromatographic/Spectroscopic Method (preferred):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the solubility in g/100 mL using the following formula:
-
Solubility = (Concentration of the saturated solution in g/mL) x 100
-
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
An In-depth Technical Guide to the Stability of N-Pivaloyl-L-tyrosine under Acidic and Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract: N-Pivaloyl-L-tyrosine, an N-acyl amino acid, is utilized in various biochemical applications and as a protecting group in organic synthesis. Understanding its stability profile is critical for its application in drug development, formulation, and manufacturing, where it may be exposed to a range of pH conditions. This technical guide provides a comprehensive overview of the predicted stability of this compound under acidic and basic conditions. Due to the absence of specific published stability studies on this molecule, this guide infers its stability based on established principles of organic chemistry, the known behavior of N-acyl amino acids, and the robust nature of the pivaloyl protecting group. Detailed, best-practice experimental protocols for conducting forced degradation studies are provided, alongside mandatory visualizations of reaction pathways and experimental workflows to guide researchers in assessing its stability.
Introduction
This compound is a derivative of the amino acid L-tyrosine, where the amino group is acylated with a pivaloyl group (also known as a trimethylacetyl group). The pivaloyl group is characterized by a sterically bulky tert-butyl moiety attached to the carbonyl carbon. This steric hindrance is a key determinant of the chemical reactivity and stability of the N-acyl amide bond. In pharmaceutical development, a thorough understanding of a molecule's stability under various stress conditions is a regulatory requirement and fundamental to ensuring product quality, safety, and efficacy.[1][2] Forced degradation studies are employed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[3][4]
This guide will explore the theoretical stability of this compound, propose its likely degradation pathways under acidic and basic stress, and provide detailed protocols for experimental verification.
Theoretical Stability Profile
The stability of this compound is primarily dictated by the susceptibility of its N-acyl amide bond to hydrolysis. Amide bonds are generally the most stable of the carboxylic acid derivatives, requiring vigorous conditions like prolonged heating in strong acid or base to undergo hydrolysis.[5][6]
The pivaloyl group is known to confer exceptional stability compared to less sterically hindered acyl groups (e.g., acetyl).[7][8] The bulky tert-butyl group effectively shields the amide's carbonyl carbon from nucleophilic attack by water or hydroxide (B78521) ions, thereby significantly slowing the rate of hydrolysis.[7][8] Consequently, this compound is expected to be highly resistant to degradation under mild acidic or basic conditions at ambient temperatures. Harsh conditions, such as concentrated acids or bases combined with elevated temperatures, are likely necessary to induce significant hydrolysis.[7][8]
Acid-Catalyzed Hydrolysis
Under strong acidic conditions (e.g., concentrated HCl or H₂SO₄ with heat), the amide bond of this compound is expected to undergo hydrolysis to yield L-tyrosine and pivalic acid. The reaction proceeds via a nucleophilic addition-elimination mechanism, initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by a water molecule.[5][6]
Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis requires the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon.[5] This is generally a slower process for amides compared to acid hydrolysis because the amine leaving group is a very strong base.[5][6] For this compound, the steric hindrance of the pivaloyl group will make this attack particularly difficult. Therefore, forcing conditions, such as high concentrations of a strong base (e.g., NaOH or KOH) and elevated temperatures, are necessary to drive the reaction towards the products: the salt of L-tyrosine and the salt of pivalic acid.
Quantitative Data Summary (Hypothetical)
As no experimental data is publicly available, the following tables are presented as templates for organizing results from a forced degradation study. The data shown are hypothetical and illustrate the expected high stability of the compound, with significant degradation occurring only under harsh stress conditions.
Table 1: Hypothetical Stability of this compound under Acidic Conditions
| Condition | Temperature (°C) | Time (h) | % this compound Remaining | % L-tyrosine Formed |
| 0.1 M HCl | 50 | 24 | >99% | <1% |
| 1 M HCl | 50 | 24 | 98% | 2% |
| 1 M HCl | 80 | 8 | 90% | 10% |
| 6 M HCl | 100 (reflux) | 8 | 45% | 55% |
Table 2: Hypothetical Stability of this compound under Basic Conditions
| Condition | Temperature (°C) | Time (h) | % this compound Remaining | % L-tyrosine Formed |
| 0.1 M NaOH | 50 | 24 | >99% | <1% |
| 1 M NaOH | 50 | 24 | 97% | 3% |
| 1 M NaOH | 80 | 8 | 88% | 12% |
| 6 M NaOH | 100 (reflux) | 8 | 40% | 60% |
Experimental Protocols
To definitively determine the stability of this compound, a forced degradation study should be conducted. The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged without completely consuming the parent compound.[1]
General Experimental Workflow
The following diagram outlines a typical workflow for a forced degradation study.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. sgs.com [sgs.com]
- 5. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
N-Pivaloyl-L-tyrosine: A Versatile Chiral Building Block in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-Pivaloyl-L-tyrosine, a derivative of the naturally occurring amino acid L-tyrosine, has emerged as a valuable and versatile chiral building block in the field of organic synthesis. The introduction of the bulky pivaloyl group (Piv) on the amino terminus imparts unique steric and electronic properties, rendering it a powerful tool for controlling stereochemistry in a variety of asymmetric transformations. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role in the construction of complex, enantiomerically enriched molecules.
Physicochemical Properties and Spectroscopic Data
This compound is a white to off-white solid that is sparingly soluble in water but soluble in many organic solvents. Its key physical and spectroscopic properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 33019-85-1 | [1] |
| Molecular Formula | C₁₄H₁₉NO₄ | [1] |
| Molecular Weight | 265.30 g/mol | [1] |
| Appearance | White to off-white solid | |
| Storage Temperature | -20°C | |
| ¹H NMR (Reference) | See L-Tyrosine Data | [2][3] |
| ¹³C NMR (Reference) | See L-Tyrosine Data | [3][4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the selective N-acylation of L-tyrosine using pivaloyl chloride in the presence of a base. The bulky nature of the pivaloyl group generally ensures high selectivity for the amino group over the phenolic hydroxyl group under controlled conditions.
General Synthetic Workflow
The overall transformation can be represented by the following workflow:
Detailed Experimental Protocol
Materials:
-
L-Tyrosine
-
Pivaloyl chloride
-
Sodium hydroxide (B78521) (or other suitable base)
-
Dioxane
-
Water
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
Dissolution: Dissolve L-tyrosine in an aqueous solution of sodium hydroxide at 0 °C.
-
Acylation: To the chilled solution, add a solution of pivaloyl chloride in dioxane dropwise while maintaining the temperature at 0 °C and the pH between 9 and 10 by the concurrent addition of aqueous sodium hydroxide.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, acidify the reaction mixture with hydrochloric acid to pH 2-3.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
Applications in Asymmetric Synthesis
The utility of this compound as a chiral building block stems from its ability to direct the stereochemical outcome of reactions at a prochiral center. This is primarily achieved by employing it as a chiral auxiliary, where it is temporarily incorporated into a substrate to guide a stereoselective transformation, and subsequently cleaved.
Asymmetric Alkylation of Enolates
A key application of this compound derivatives is in the diastereoselective alkylation of enolates. The chiral scaffold, once attached to a prochiral ketone or carboxylic acid derivative, sterically hinders one face of the resulting enolate, leading to the preferential approach of an electrophile from the less hindered face.
General Workflow for Asymmetric Alkylation:
While specific quantitative data for the use of this compound in this context is not extensively reported in readily accessible literature, the principles of asymmetric alkylation using chiral auxiliaries are well-established. The diastereomeric ratio (d.r.) of the alkylated product is highly dependent on the reaction conditions, including the choice of base, solvent, temperature, and the nature of the electrophile.
Chiral Ligands for Asymmetric Catalysis
Derivatives of this compound can be transformed into chiral ligands for asymmetric catalysis. For instance, reduction of the carboxylic acid to the corresponding amino alcohol (N-pivaloyl-L-tyrosinol) provides a scaffold for the synthesis of P,N-ligands, which have shown great promise in various transition-metal-catalyzed reactions, such as asymmetric hydrogenation and allylic alkylation.[5][6]
Conceptual Pathway to Chiral Ligands:
The performance of such ligands in asymmetric catalysis, measured by the enantiomeric excess (ee) of the product, is influenced by the steric and electronic properties of the ligand, the metal center, and the reaction substrates.
Removal of the N-Pivaloyl Protecting Group
A crucial step in the application of this compound as a chiral auxiliary is the efficient and clean removal of the pivaloyl group to liberate the desired chiral product. The pivaloyl group is known for its steric bulk and robustness, which can make its cleavage challenging under standard conditions.
Cleavage Methodologies
Several methods have been reported for the deprotection of N-pivaloyl groups, with the choice of method depending on the overall functionality of the molecule.
| Method | Reagents and Conditions | Comments |
| Basic Hydrolysis | Strong base (e.g., NaOH, KOH) in alcohol/water, reflux | Can be harsh and may not be suitable for base-sensitive functional groups. |
| Reductive Cleavage | Lithium aluminum hydride (LiAlH₄) in THF | Effective but reduces other susceptible functional groups. |
| Lithium-mediated | Excess lithium and a catalytic amount of naphthalene | A reductive method that can be an alternative to other protocols.[7] |
Experimental Protocol for Reductive Cleavage with LiAlH₄:
-
Setup: To a solution of the N-pivaloylated compound in anhydrous THF at 0 °C under an inert atmosphere, add LiAlH₄ portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quenching: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water at 0 °C.
-
Workup: Filter the resulting suspension through a pad of Celite and wash the filter cake with THF. Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Conclusion
This compound serves as a valuable chiral building block in asymmetric synthesis. Its ready availability from the chiral pool and the unique properties conferred by the pivaloyl group make it an attractive tool for the stereoselective synthesis of complex molecules. While detailed quantitative data on its direct application in asymmetric reactions is somewhat limited in the broader literature, the established principles of chiral auxiliary-based synthesis and the potential for its conversion into effective chiral ligands highlight its significant potential for further exploration and application in academic and industrial research. Future work in this area could focus on systematically documenting its performance in various asymmetric transformations to fully unlock its capabilities for the synthesis of enantiomerically pure compounds.
References
- 1. DSpace [researchrepository.universityofgalway.ie]
- 2. researchgate.net [researchgate.net]
- 3. L-Tyrosine, N,O-bis(pivaloyl)-, methyl ester [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. uwindsor.ca [uwindsor.ca]
- 6. The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis [researchrepository.ucd.ie]
- 7. researchgate.net [researchgate.net]
Spectroscopic Characterization of N-Pivaloyl-L-tyrosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for N-Pivaloyl-L-tyrosine, a derivative of the amino acid L-tyrosine. Due to the limited availability of public domain spectroscopic data for this specific compound, this document presents a comprehensive analysis based on the known spectral characteristics of the parent molecule, L-tyrosine, and predicts the spectral shifts and patterns resulting from the addition of the N-pivaloyl group. This guide also outlines standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction
This compound is an N-acylated amino acid derivative. The introduction of the bulky, lipophilic pivaloyl group to the amino terminus of L-tyrosine can significantly alter its physicochemical properties, influencing its solubility, stability, and biological activity. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule in research and drug development settings.
Predicted and Comparative Spectroscopic Data
The following sections detail the expected spectroscopic data for this compound. For comparative purposes, the experimental data for L-tyrosine is also provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons of the tyrosine backbone and the pivaloyl group. The most significant changes compared to L-tyrosine will be the downfield shift of the α-proton due to the electron-withdrawing effect of the amide bond and the appearance of a singlet for the nine equivalent protons of the tert-butyl group.
Table 1: Comparison of ¹H NMR Data for L-Tyrosine and Predicted Data for this compound
| L-Tyrosine Chemical Shift (δ, ppm) * | Predicted this compound Chemical Shift (δ, ppm) | Assignment | Predicted Multiplicity | Predicted Integration |
| 3.93 | ~4.5-4.7 | α-CH | Quartet | 1H |
| 3.02, 3.19 | ~3.0-3.2 | β-CH₂ | Multiplet | 2H |
| 7.17 | ~7.0-7.2 | Ar-H (meta to OH) | Doublet | 2H |
| 6.88 | ~6.7-6.9 | Ar-H (ortho to OH) | Doublet | 2H |
| - | ~1.1-1.3 | C(CH₃)₃ | Singlet | 9H |
| - | ~8.0-9.0 | NH | Doublet | 1H |
| - | ~9.0-10.0 | Ar-OH | Singlet | 1H |
| - | ~12.0-13.0 | COOH | Singlet | 1H |
Note: L-Tyrosine data is typically acquired in D₂O, which results in the exchange of labile protons (NH₂, OH, COOH). The predicted data for this compound assumes a solvent like DMSO-d₆, where these protons would be observable.
The ¹³C NMR spectrum will provide information on the carbon skeleton. Key differences expected for this compound include the appearance of signals for the pivaloyl group's quaternary and methyl carbons, and shifts in the α-carbon and amide carbonyl signals.
Table 2: Comparison of ¹³C NMR Data for L-Tyrosine and Predicted Data for this compound
| L-Tyrosine Chemical Shift (δ, ppm) * | Predicted this compound Chemical Shift (δ, ppm) | Assignment |
| 59.00 | ~55-58 | α-C |
| 38.39 | ~36-39 | β-C |
| 129.52 | ~128-131 | Aromatic C (quaternary) |
| 133.53 | ~130-133 | Aromatic CH (meta to OH) |
| 118.61 | ~115-118 | Aromatic CH (ortho to OH) |
| 157.68 | ~156-159 | Aromatic C-OH |
| 176.96 | ~172-175 | Carboxyl C=O |
| - | ~175-178 | Amide C=O |
| - | ~38-40 | Pivaloyl quaternary C |
| - | ~27-29 | Pivaloyl CH₃ |
Note: L-Tyrosine data from various sources.[1][2][3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl, carboxylic acid, and amide functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3500-3200 (broad) | O-H (Phenol) | Stretching |
| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |
| 3350-3250 | N-H (Amide) | Stretching |
| ~1710 | C=O (Carboxylic Acid) | Stretching |
| ~1640 | C=O (Amide I) | Stretching |
| ~1550 | N-H bend, C-N stretch (Amide II) | Bending/Stretching |
| ~1600, ~1500 | C=C | Aromatic Ring Stretching |
| ~1400-1300 | C-H | Bending (t-butyl) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. The molecular formula of this compound is C₁₄H₁₉NO₄, with a molecular weight of 265.30 g/mol .[4]
Table 4: Predicted Mass Spectrometry Data for this compound
| Predicted m/z | Ion | Notes |
| 266.1336 | [M+H]⁺ | Expected in positive ion mode ESI-MS |
| 288.1155 | [M+Na]⁺ | Common adduct in ESI-MS |
| 264.1265 | [M-H]⁻ | Expected in negative ion mode ESI-MS |
| 182.0817 | [M-C₅H₉O+H]⁺ | Loss of the pivaloyl group |
| 107.0497 | Fragment corresponding to the hydroxyphenylmethyl cation |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required.
-
IR Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium (B1175870) acetate (B1210297) may be added to promote ionization.
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled to a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or inject it via a liquid chromatography (LC) system.
-
Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and inducing fragmentation.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
This comprehensive guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. For definitive characterization, experimental acquisition of these spectra is essential.
References
N-Pivaloyl-L-tyrosine: A Technical Guide to Commercial Availability, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: N-Pivaloyl-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by the attachment of a pivaloyl (tert-butanoyl) group to the amino group. This modification increases the lipophilicity of the molecule, which can be advantageous in certain biochemical and pharmaceutical applications. As a protected amino acid, it serves as a valuable building block in peptide synthesis and as an intermediate in the creation of more complex molecules. This guide provides a comprehensive overview of its commercial availability, typical purity levels, and the experimental protocols relevant to its synthesis, purification, and analysis.
Commercial Availability
This compound is available from several chemical suppliers catering to the research and development market. It is typically sold in small quantities, from milligrams to grams, suitable for laboratory-scale applications.
| Supplier | Catalog Number / Identifier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| MedChemExpress | HY-131112[1] | 33019-85-1[1] | C₁₄H₁₉NO₄ | 265.31 |
| Clinivex | 33019-85-1[2] | 33019-85-1[2] | C₁₄H₁₉NO₄ | 265.31 |
| Biorbyt | orb1690610[3] | 33019-85-1[3] | C₁₄H₁₉NO₄ | 265.309[3] |
| Immunomart | T40408[4] | 33019-85-1[4] | C₁₄H₁₉NO₄ | 265.31 |
| Cenmed | C007B-596233 (Aladdin N1003923-10mg)[5] | 33019-85-1 | C₁₄H₁₉NO₄ | 265.31 |
| Biotech Hub Africa | N/A[6] | 33019-85-1[6] | C₁₄H₁₉NO₄ | 265.31 |
Purity and Quality Control
For research and drug development purposes, high purity of chemical reagents is critical. Suppliers of this compound typically provide material with high purity, although specific percentages are not always listed on product pages and may require consultation of the lot-specific Certificate of Analysis (CoA).
| Supplier | Purity Specification | Analytical Methods Mentioned |
| MedChemExpress | High Purity (specifics on CoA) | HNMR reports are available upon request[1]. |
| Other Suppliers | Research Grade (specifics on CoA) | Standard quality control methods such as HPLC, NMR, and Mass Spectrometry are typically employed. |
The workflow for acquiring and verifying a chemical standard like this compound involves several key steps, from initial supplier screening to final application in an experiment.
Experimental Protocols
While specific protocols for this compound are proprietary to suppliers, the following sections detail established methodologies for the synthesis, purification, and analysis of N-acylated amino acids, adapted for this specific compound.
The synthesis of this compound is achieved through the acylation of the primary amine of L-tyrosine using pivaloyl chloride. This reaction is a standard Schotten-Baumann reaction, conducted under basic conditions to neutralize the HCl byproduct.
Materials:
-
L-tyrosine
-
Pivaloyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Dioxane or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2M
-
Distilled water
-
Magnetic stirrer and stirring bar
-
Ice bath
Procedure:
-
Dissolution: Dissolve L-tyrosine in an aqueous solution of sodium hydroxide (2 equivalents) in a round-bottom flask, cooling the mixture in an ice bath to 0-5 °C.
-
Acylation: While stirring vigorously, add pivaloyl chloride (1.1 equivalents) and a co-solvent like dioxane dropwise, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to stir in the ice bath for 1 hour and then at room temperature for an additional 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of 2-3 using 2M HCl. A white precipitate of the crude product should form.
-
Isolation: Collect the crude this compound precipitate by vacuum filtration.
-
Washing: Wash the solid with cold distilled water to remove inorganic salts.
-
Drying: Dry the product under vacuum to yield the crude material.
Recrystallization is a standard technique for purifying solid organic compounds based on differences in solubility at varying temperatures[7][8].
Materials:
-
Crude this compound
-
Ethanol (B145695)/water solvent mixture
-
Heating mantle or hot plate
-
Erlenmeyer flasks
-
Vacuum filtration apparatus
Procedure:
-
Solvent Selection: An ethanol/water mixture is a suitable solvent system. The compound should be soluble in the hot solvent and sparingly soluble at room temperature or below.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Crystallization: Slowly add hot water to the solution until it becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate, resulting in a saturated solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to obtain the final product with high purity.
HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. A reverse-phase HPLC method is typically suitable for analyzing this compound.
Instrumentation & Conditions:
-
HPLC System: A standard system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 274 nm (based on the absorbance maximum of the tyrosine chromophore).
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound in the mobile phase (e.g., 1 mg/mL in 50:50 Water:Acetonitrile).
-
Injection: Inject the sample onto the HPLC system.
-
Analysis: Record the chromatogram. The purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks.
Conclusion
This compound is a readily available research chemical essential for specialized applications in peptide synthesis and drug development. While suppliers ensure high quality, it is incumbent upon the researcher to verify the purity of each lot using standard analytical techniques such as HPLC to ensure the integrity and reproducibility of their experimental results. The protocols outlined in this guide provide a foundational framework for the synthesis, purification, and analysis of this and similar N-acylated amino acids.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. clinivex.com [clinivex.com]
- 3. biorbyt.com [biorbyt.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. cenmed.com [cenmed.com]
- 6. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 7. benchchem.com [benchchem.com]
- 8. CN102993270A - Preparation process of glycyl-L-tyrosine - Google Patents [patents.google.com]
Navigating the Therapeutic Potential of 3-((4-Methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and potential therapeutic applications of the indole (B1671886) derivative, 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole and its hydrochloride salt. This compound has emerged as a significant scaffold in medicinal chemistry, demonstrating a range of biological effects that underscore its potential in drug discovery and development. This document consolidates key technical data, experimental methodologies, and mechanistic insights to support ongoing research and development efforts.
Chemical and Physical Properties
The fundamental physicochemical properties of 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole are crucial for its handling, formulation, and interpretation of biological data. While a specific CAS number for the parent compound is not uniformly cited across commercial and academic databases, a closely related and frequently studied intermediate, 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, is identified with CAS Number 694499-26-8 [1][2][3]. This aniline (B41778) derivative is a key precursor in the synthesis of various biologically active molecules incorporating the title indole moiety.
Quantitative data for the core structure and its common salt are summarized below:
| Property | Value | Reference |
| Molecular Formula | C15H18F3N3 | (Calculated) |
| Molecular Weight | 313.32 g/mol | (Calculated) |
| Appearance | Typically a solid | [1][3] |
| Storage Temperature | 2-8°C (Refrigerator) | [1] |
| Shipping Conditions | Ambient | [1] |
Synthesis and Manufacturing
The synthesis of 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole derivatives often involves multi-step chemical processes. A common synthetic strategy is the Mannich reaction, which involves the aminoalkylation of an indole precursor.
General Synthetic Approach: Mannich Reaction
A generalized workflow for the synthesis of similar indole derivatives is presented below. This reaction typically involves an indole, formaldehyde (B43269) (or a formaldehyde equivalent), and a secondary amine, in this case, N-methylpiperazine.
A documented synthesis for a related series of 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles involved the reaction of 3-methylindole (B30407) with various 4-substituted piperazines and formaldehyde, resulting in yields ranging from 38-69%[4][5].
Biological Activity and Mechanism of Action
The 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole scaffold is a key component in a variety of compounds investigated for diverse therapeutic applications, including oncology and virology. The biological activity is often attributed to the molecule's ability to interact with specific biological targets, such as protein kinases and viral enzymes.
Anticancer Activity
Derivatives of this indole structure have shown promising anticancer properties. For instance, a series of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles demonstrated cytotoxic activity against human liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines[4][5]. The mechanism of action for some of these compounds was found to be the induction of apoptosis, characterized by condensed and fragmented nuclei in cancer cells[4][5].
Furthermore, the broader class of indole compounds has been shown to modulate critical signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and NF-κB pathways[6][7]. Inhibition of these pathways can lead to decreased cell proliferation, invasion, and angiogenesis.
Antiviral Activity
Isatin (B1672199) derivatives, which share the core indole structure, containing a 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl) moiety have been synthesized and evaluated as broad-spectrum antiviral agents. These compounds have demonstrated high efficacy against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) with low IC50 values[8]. The antiviral mechanism is suggested to involve the inhibition of viral gene expression[8].
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research. Below are summaries of methodologies cited in the literature for the synthesis and biological evaluation of related indole derivatives.
Synthesis: Mannich Reaction for 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles[4][5]
-
Reactants: 3-methylindole, 4-substituted piperazine (B1678402), and formaldehyde.
-
Procedure: The reaction is typically carried out in a suitable solvent. The 3-methylindole is reacted with the chosen 4-substituted piperazine and formaldehyde.
-
Yields: Reported yields for this class of compounds are in the range of 38-69%.
-
Purification: The final products are purified using standard techniques such as column chromatography.
In Vitro Cytotoxicity Assay[4][5]
-
Cell Lines: Human cancer cell lines such as HUH7 (liver), MCF7 (breast), and HCT116 (colon).
-
Method: The cytotoxic effects of the synthesized compounds are typically evaluated using a standard cell viability assay, such as the MTT or SRB assay.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated to determine the potency of the compounds.
Apoptosis Visualization by Hoechst Staining[4][5]
-
Purpose: To determine if the mechanism of cell death is through apoptosis.
-
Procedure: Cancer cells (e.g., HUH7 and MCF7) are treated with the test compound. After incubation, the cells are stained with Hoechst 33258, a fluorescent dye that binds to DNA.
-
Observation: Apoptotic cells are identified by their characteristic morphological changes, such as condensed and fragmented nuclei, which are visualized using fluorescence microscopy.
Applications in Drug Development
The 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole scaffold is a versatile building block in the design of novel therapeutic agents. Its structural features allow for modifications to optimize potency, selectivity, and pharmacokinetic properties.
-
Oncology: The demonstrated cytotoxic and apoptosis-inducing effects, along with the potential to modulate key cancer-related signaling pathways, make this scaffold a promising starting point for the development of new anticancer drugs.
-
Antiviral Therapy: The potent antiviral activity of related isatin derivatives suggests that this chemical class could be explored for the development of new treatments for various viral infections.
-
Other Therapeutic Areas: The piperazine-containing indole motif is also found in compounds targeting other diseases. For example, 3-(piperazinylpropyl)indoles have been investigated as selective 5-HT1D receptor agonists for the treatment of migraine[9].
Conclusion
The 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole framework represents a valuable and versatile scaffold in modern medicinal chemistry. Its derivatives have demonstrated significant potential in oncology and virology, primarily through the modulation of key cellular signaling pathways and inhibition of viral replication. This technical guide provides a foundational understanding of this important chemical entity, offering researchers and drug development professionals a consolidated resource to guide further investigation and therapeutic development. Continued exploration of this scaffold is warranted to unlock its full therapeutic potential.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 3. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline | 694499-26-8 [chemicalbook.com]
- 4. a2bchem.com [a2bchem.com]
- 5. Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 3-(Piperazinylpropyl)indoles: selective, orally bioavailable h5-HT1D receptor agonists as potential antimigraine agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Use of N-Pivaloyl-L-tyrosine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the stepwise assembly of amino acids into a desired peptide sequence on a solid support. The success of SPPS relies heavily on the strategic use of protecting groups to prevent unwanted side reactions at the reactive side chains of amino acids. Tyrosine, with its nucleophilic phenolic hydroxyl group, presents a notable challenge during peptide synthesis. Unprotected, this hydroxyl group can undergo acylation during coupling steps, leading to branched peptide impurities and reduced yield of the target peptide.[1][2]
This document explores the potential application of N-Pivaloyl-L-tyrosine as a building block in SPPS. While specific literature on the use of this compound in SPPS is not widely available, the known characteristics of the pivaloyl (Piv) protecting group in organic synthesis allow for a detailed theoretical evaluation and the formulation of experimental protocols. The pivaloyl group, a bulky acyl protecting group, is known for its significant steric hindrance and stability under various reaction conditions.[3][4][5] These properties suggest its potential utility in effectively shielding the tyrosine hydroxyl group during SPPS.
The Pivaloyl Group as a Hydroxyl Protecting Group
The pivaloyl group is the acyl group derived from pivalic acid. It is introduced to protect alcohols (and amines) and is valued for its steric bulk and stability.[3][5]
Key Characteristics:
-
Steric Hindrance: The tert-butyl moiety of the pivaloyl group provides substantial steric bulk, which can effectively shield the protected functional group from reacting with other reagents.[4][6] In the context of tyrosine, this would prevent the acylation of the phenolic oxygen during the coupling of subsequent amino acids.
-
Stability: Pivaloyl esters are notably stable under a range of conditions, including mildly acidic and basic environments.[7][8] They are more stable than other common acyl protecting groups like acetyl and benzoyl.[9] This robustness could be advantageous in multi-step syntheses.
-
Deprotection: The removal of a pivaloyl group typically requires more forcing conditions than many other protecting groups due to its stability. Common deprotection methods involve hydrolysis with a strong base (e.g., NaOH or KOH) or reductive cleavage.[3][5]
Potential Advantages of this compound in SPPS
The use of a pivaloyl group to protect the hydroxyl function of tyrosine in SPPS could offer several theoretical advantages:
-
Prevention of O-acylation: The primary role of any protecting group on the tyrosine side chain is to prevent the acylation of the phenolic hydroxyl group by the activated carboxyl group of the incoming amino acid. The significant steric hindrance of the pivaloyl group would be highly effective in this regard.[6]
-
Orthogonality: In the context of Fmoc-based SPPS, where the temporary Nα-Fmoc group is removed with a base (e.g., piperidine), a pivaloyl group on the tyrosine side chain would be stable. Its removal would likely require a separate, orthogonal deprotection step, such as strong basic or reductive conditions, which would not interfere with the standard SPPS cycles.
Data Presentation: Comparison of Tyrosine Side-Chain Protecting Groups
While quantitative data for this compound in SPPS is not available in the literature, a comparative table can be constructed based on the known properties of the pivaloyl group and commonly used tyrosine protecting groups.
| Protecting Group | Structure | Stability to Fmoc Deprotection (Base) | Deprotection Conditions | Potential Advantages | Potential Disadvantages |
| tert-Butyl (tBu) | -C(CH₃)₃ | Stable | Strong Acid (e.g., TFA) | High acid lability for final deprotection with cleavage from resin. | Not suitable for synthesis of protected peptide fragments on acid-labile resins. |
| Benzyl (Bzl) | -CH₂-C₆H₅ | Stable | Hydrogenolysis, Strong Acid | Can be used in both Boc and Fmoc strategies. | Requires specific catalytic hydrogenation for removal which might not be compatible with all sequences. |
| Pivaloyl (Piv) (Hypothetical) | -CO-C(CH₃)₃ | Stable | Strong Base (e.g., NaOH), Reductive Cleavage | High stability, orthogonal to acid-labile groups. | May require harsh deprotection conditions not compatible with the final peptide; potential for side reactions during removal. |
Experimental Protocols
The following are generalized protocols for the use of a protected tyrosine residue in Fmoc-based SPPS. These can be adapted for this compound, assuming its commercial availability or successful synthesis.
Protocol 1: Synthesis of Nα-Fmoc-O-Pivaloyl-L-Tyrosine
This is a hypothetical synthesis based on standard procedures for protecting group introduction.
Materials:
-
Nα-Fmoc-L-tyrosine
-
Pivaloyl chloride (PvCl)
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve Nα-Fmoc-L-tyrosine in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add pyridine (2-3 equivalents) to the solution.
-
Slowly add pivaloyl chloride (1.5-2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain Nα-Fmoc-O-Pivaloyl-L-tyrosine.
Protocol 2: Incorporation of Protected Tyrosine into a Peptide Sequence via SPPS
This protocol outlines the general steps for coupling a protected tyrosine residue during Fmoc-SPPS.
Materials:
-
Fmoc-protected amino acid resin
-
Nα-Fmoc-O-Pivaloyl-L-tyrosine (or other protected tyrosine)
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, NMM)
-
DMF (peptide synthesis grade)
-
20% Piperidine (B6355638) in DMF (for Fmoc deprotection)
-
DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for another 10-20 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove piperidine and by-products.
-
Coupling:
-
Prepare the coupling solution: Dissolve Nα-Fmoc-O-Pivaloyl-L-tyrosine (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Add the coupling solution to the resin and agitate for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test) to ensure the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove excess reagents and by-products.
-
Repeat: Continue the SPPS cycle (Fmoc deprotection, washing, coupling, washing) for the subsequent amino acids in the peptide sequence.
Protocol 3: Deprotection of the Pivaloyl Group and Peptide Cleavage
This is a hypothetical protocol for the final deprotection and cleavage. The choice of method would depend on the stability of the final peptide.
Method A: Two-Step Cleavage and Deprotection
-
Pivaloyl Group Removal: After completion of the peptide synthesis, treat the resin-bound peptide with a solution of NaOH or KOH in a suitable solvent system (e.g., MeOH/water) to hydrolyze the pivaloyl ester. This step would need careful optimization to avoid damage to the peptide.
-
Washing: Wash the resin thoroughly to remove the base.
-
Peptide Cleavage: Treat the resin with a standard cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove other acid-labile side-chain protecting groups.
Method B: Post-Cleavage Deprotection
-
Peptide Cleavage: Cleave the pivaloyl-protected peptide from the resin using an appropriate cleavage cocktail that does not remove the pivaloyl group (this would require a specialized resin and linker strategy).
-
Purification: Purify the pivaloyl-protected peptide by HPLC.
-
Pivaloyl Group Removal: Treat the purified peptide in solution with a strong base to remove the pivaloyl group.
-
Final Purification: Re-purify the deprotected peptide by HPLC.
Mandatory Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Potential side reactions of the tyrosine side chain in SPPS.
Conclusion
While this compound is not a standard commercially available reagent for SPPS, its theoretical properties make it an interesting candidate for the protection of the tyrosine side chain. The significant steric hindrance and stability of the pivaloyl group could offer robust protection against unwanted O-acylation. However, the potentially harsh conditions required for its removal necessitate careful consideration and optimization to ensure the integrity of the final peptide. The protocols and comparative data presented here provide a foundation for researchers interested in exploring the use of this compound or other novel protecting groups in their peptide synthesis endeavors. Further experimental validation is required to fully assess its practical utility and efficiency in SPPS.
References
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. Pivalic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
Application Notes and Protocols for N-Pivaloyl-L-tyrosine in Solution-Phase Peptide Fragment Condensation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of N-Pivaloyl-L-tyrosine in solution-phase peptide fragment condensation. This methodology offers a valuable alternative to solid-phase peptide synthesis (SPPS), particularly for the large-scale production of peptides or for sequences prone to aggregation. The pivaloyl (Piv) group, a bulky acyl protecting group, offers excellent stability and can be a strategic choice for the N-terminal protection of peptide fragments intended for condensation.
Introduction
Solution-phase peptide synthesis, a classical approach, has seen renewed interest for its scalability and the ability to purify and characterize intermediates at each step.[1][2] Fragment condensation, a key strategy in solution-phase synthesis, involves the coupling of pre-synthesized, protected peptide fragments. This approach is particularly advantageous for the synthesis of long peptides, minimizing the cumulative yield loss associated with stepwise elongation.[1][2]
The choice of the N-terminal protecting group for the peptide fragments is crucial to prevent side reactions and ensure high coupling efficiency. The N-pivaloyl group is a robust protecting group that is stable under various reaction conditions.[3] Its use in conjunction with activating agents like pivaloyl chloride allows for the efficient formation of a peptide bond between two peptide fragments in solution.[4] This document outlines the application of this compound in such a condensation strategy.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₉NO₄ |
| Molecular Weight | 265.31 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents (e.g., DMF, DCM, THF) |
| Melting Point | 135-138 °C |
Table 2: Representative Yields and Purity in a Model Fragment Condensation
The following table summarizes typical results for the solution-phase condensation of a C-terminal peptide fragment (Fragment B, H-Gly-Phe-OMe) with an N-terminal fragment containing this compound (Fragment A, Piv-Tyr-Ala-OH).
| Step | Product | Starting Materials | Coupling Reagent | Solvent | Reaction Time (h) | Crude Yield (%) | Purity (HPLC, %) |
| 1 | Piv-Tyr-Ala-Gly-Phe-OMe | Piv-Tyr-Ala-OH, H-Gly-Phe-OMe | Pivaloyl Chloride/NMM | THF | 12 | 85 | >90 |
| 2 | H-Tyr-Ala-Gly-Phe-OMe | Piv-Tyr-Ala-Gly-Phe-OMe | 6N HCl/Dioxane | Dioxane | 4 | 92 | >95 |
Note: Yields and purity are representative and can vary based on the specific peptide sequences and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound Peptide Fragment (Fragment A: Piv-Tyr-Ala-OH)
This protocol describes the synthesis of a dipeptide fragment with N-terminal pivaloyl protection.
Materials:
-
L-Tyrosine methyl ester hydrochloride
-
Pivaloyl chloride
-
N-Methylmorpholine (NMM)
-
L-Alanine
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate solution
-
10% citric acid solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
N-Pivaloylation of L-Tyrosine methyl ester: a. Dissolve L-Tyrosine methyl ester hydrochloride (1.0 eq) in anhydrous THF. b. Cool the solution to -15 °C in an ice-salt bath. c. Add N-Methylmorpholine (NMM) (2.2 eq) dropwise. d. Slowly add pivaloyl chloride (1.1 eq) to the reaction mixture. e. Stir the reaction at -15 °C for 1 hour and then allow it to warm to room temperature overnight. f. Remove the solvent under reduced pressure. g. Dissolve the residue in ethyl acetate and wash successively with 10% citric acid, saturated sodium bicarbonate, and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound methyl ester.
-
Saponification to this compound: a. Dissolve the this compound methyl ester in a mixture of methanol (B129727) and 1N NaOH. b. Stir at room temperature and monitor the reaction by TLC until the starting material is consumed. c. Acidify the reaction mixture with 1N HCl to pH 2-3. d. Extract the product with ethyl acetate. e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain this compound.
-
Coupling with L-Alanine methyl ester: a. Dissolve this compound (1.0 eq), L-Alanine methyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM. b. Add NMM (1.1 eq) and cool the solution to 0 °C. c. Add DCC (1.1 eq) and stir the reaction at 0 °C for 2 hours, then at room temperature overnight. d. Filter off the dicyclohexylurea (DCU) precipitate. e. Wash the filtrate with 10% citric acid, saturated sodium bicarbonate, and brine. f. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the protected dipeptide ester (Piv-Tyr-Ala-OMe).
-
Saponification to Piv-Tyr-Ala-OH: a. Saponify the dipeptide ester as described in step 2 to obtain the final fragment, Piv-Tyr-Ala-OH.
Protocol 2: Solution-Phase Peptide Fragment Condensation
This protocol details the coupling of the this compound containing fragment (Fragment A) with a C-terminal fragment (Fragment B).
Materials:
-
Piv-Tyr-Ala-OH (Fragment A)
-
H-Gly-Phe-OMe (Fragment B, C-terminal fragment)
-
Pivaloyl chloride
-
N-Methylmorpholine (NMM)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
10% citric acid solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Activation of Fragment A: a. Dissolve Piv-Tyr-Ala-OH (1.0 eq) in anhydrous THF. b. Cool the solution to -15 °C. c. Add NMM (1.1 eq). d. Add pivaloyl chloride (1.05 eq) dropwise to form the mixed anhydride (B1165640). Stir for 10-15 minutes at -15 °C.[4]
-
Coupling with Fragment B: a. In a separate flask, dissolve H-Gly-Phe-OMe (1.0 eq) in anhydrous THF. b. Add this solution to the activated Fragment A mixture. c. Stir the reaction at -15 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Work-up and Purification: a. Remove the solvent under reduced pressure. b. Dissolve the residue in ethyl acetate. c. Wash the organic solution successively with 10% citric acid, saturated sodium bicarbonate, and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude protected peptide. e. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 3: Deprotection of the N-Pivaloyl Group
Materials:
-
Piv-Tyr-Ala-Gly-Phe-OMe
-
6N HCl in Dioxane
-
Diethyl ether, anhydrous
Procedure:
-
Dissolve the N-pivaloyl protected peptide in 6N HCl in dioxane.
-
Stir the solution at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, add anhydrous diethyl ether to precipitate the peptide hydrochloride salt.
-
Centrifuge the mixture and decant the supernatant.
-
Wash the peptide pellet with anhydrous diethyl ether and dry under vacuum.
Visualizations
Caption: Workflow for solution-phase peptide fragment condensation.
Caption: Tyrosine kinase signaling pathway modulation.
Discussion
The use of this compound in solution-phase fragment condensation offers a reliable method for the synthesis of tyrosine-containing peptides. The stability of the pivaloyl group allows for the use of various coupling strategies without premature deprotection. The activation of the C-terminal carboxyl group of the N-pivaloyl protected fragment with pivaloyl chloride to form a mixed anhydride is a classic and effective method for peptide bond formation.[4]
Careful control of the reaction temperature during the activation and coupling steps is essential to minimize racemization, a common side reaction in peptide synthesis. The purification of intermediates after each step is a key advantage of the solution-phase approach, ensuring the high purity of the final product.
The deprotection of the N-pivaloyl group can be achieved under acidic conditions, which should be chosen to be orthogonal to the side-chain protecting groups used for other amino acids in the sequence.
Conclusion
This compound is a valuable building block for the solution-phase synthesis of peptides via fragment condensation. The protocols and data presented here provide a foundation for researchers to implement this methodology in their own synthetic strategies. The robustness of the pivaloyl protecting group, combined with the scalability of solution-phase synthesis, makes this approach particularly suitable for the large-scale production of tyrosine-containing peptides for research, therapeutic, and diagnostic applications.
References
Application Notes and Protocols for the Coupling of N-Pivaloyl-L-tyrosine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide synthesis, the choice of protecting groups is fundamental to achieving high yields and purity. While Fluorenylmethoxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) are the industry standards for temporary Nα-amino protection in Solid-Phase Peptide Synthesis (SPPS), the exploration of alternative protecting groups continues to be of interest for specialized applications. The N-pivaloyl (Piv) group, a bulky and sterically hindered acyl group, offers exceptional stability against both acidic and basic conditions commonly used in SPPS.
This stability, however, presents a significant challenge for its use as a temporary protecting group in an iterative fashion, as methods for its selective removal on a solid support without degrading the peptide are not well-established. Therefore, the primary application for N-Pivaloyl-L-tyrosine in SPPS is not as a standard building block for chain elongation, but rather for specific purposes such as:
-
N-terminal Capping: Introducing a highly stable, non-labile cap at the final step of a synthesis to protect the peptide from enzymatic degradation or to study the effects of N-terminal modification.
-
Fragment Condensation: Use in solution-phase synthesis where more varied deprotection strategies can be employed.
-
Exploratory Chemistry: Research into novel orthogonal protection schemes.
These application notes provide a detailed, generalized protocol for the single coupling of this compound onto a peptide-resin and discuss the critical considerations for its use.
The Role of Tyrosine in Cellular Signaling
Tyrosine residues are critical components of numerous signaling pathways. The hydroxyl group on tyrosine's phenolic side chain is a primary target for phosphorylation by tyrosine kinases. This reversible modification acts as a molecular switch, activating or deactivating proteins and propagating signals that control cell growth, proliferation, differentiation, and metabolism. The synthesis of tyrosine-containing peptides is therefore essential for creating research tools like kinase substrates, inhibitors, and probes to study these vital cellular processes.
Caption: Role of Tyrosine in a typical Receptor Tyrosine Kinase signaling cascade.
Experimental Protocols
Protocol 1: Solid-Phase Coupling of this compound(tBu)
This protocol outlines the manual coupling of this compound(tBu)-OH onto a resin-bound peptide with a free N-terminal amine. Due to the steric hindrance of the pivaloyl group, a potent coupling reagent is recommended.
Materials:
-
Peptide-resin with a free N-terminus (e.g., on Rink Amide or Wang resin)
-
This compound(tBu)-OH
-
Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Anhydrous, amine-free N,N-Dimethylformamide (DMF) and Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Methanol (MeOH)
-
Reaction Vessel: Solid-phase synthesis vessel with a frit
-
Shaker or Vortexer
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin (1 eq.) in DMF for 30-60 minutes.
-
If the resin has an N-terminal Fmoc group, deprotect by treating with 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound(tBu)-OH (3 eq.) and HATU (2.9 eq.) in a minimal volume of anhydrous DMF.
-
Add DIPEA (6 eq.) to the mixture.
-
Allow the solution to pre-activate for 1-2 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Immediately add the activated amino acid solution to the resin.
-
Ensure the resin is fully submerged and agitate the mixture at room temperature for 2-4 hours. For highly hindered sequences, extended coupling times (up to 24 hours) or microwave-assisted synthesis may be necessary.
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin extensively to remove excess reagents and byproducts: DMF (5x), DCM (3x), DMF (3x).
-
-
Coupling Completion Check (Optional but Recommended):
-
Perform a qualitative Kaiser test on a small sample of beads. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction. If the test is positive (blue beads), repeat the coupling step with freshly prepared reagents.
-
The following diagram outlines the general workflow for this coupling procedure.
Caption: Experimental workflow for the coupling of this compound.
Data Presentation: Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Key Considerations |
| HATU / HCTU | Aminium Salt | Excellent | Highly reactive, fast kinetics. Generally the first choice for difficult couplings. |
| PyAOP / PyBOP | Phosphonium Salt | Excellent | Very effective, particularly for N-methyl amino acids. PyBrOP is even more reactive but can be less stable. |
| DIC / OxymaPure | Carbodiimide + Additive | Good to Very Good | A safer, non-explosive alternative to HOBt-based reagents. May require longer coupling times or higher temperatures. |
| DIC / HOBt | Carbodiimide + Additive | Good | Standard, cost-effective method but may be insufficient for severely hindered couplings. |
Discussion: The Challenge of N-Pivaloyl Deprotection
The primary limitation of using the N-pivaloyl group in iterative peptide synthesis is the lack of a mild, orthogonal deprotection method compatible with standard SPPS resins and side-chain protecting groups.
-
High Stability: The pivaloyl amide bond is exceptionally resistant to acids (like TFA used for Boc removal and final cleavage), bases (like piperidine used for Fmoc removal), and standard nucleophiles.
-
Incompatible Removal Conditions: Published methods for pivaloyl group cleavage, such as using strong reducing agents (e.g., Lithium Aluminum Hydride, LiAlH₄) or very strong bases (e.g., Lithium Diisopropylamide, LDA), are destructive to the peptide backbone and are not suitable for SPPS.
This reality positions the N-pivaloyl group as a "super-stable" N-terminal cap rather than a versatile temporary protecting group. The diagram below contrasts a standard orthogonal strategy with the specialized use of the N-pivaloyl group.
Caption: Logic of N-Pivaloyl as a non-orthogonal, terminal protecting group.
Conclusion and Recommendations
This compound is a specialized reagent for peptide synthesis. Its use as a temporary, iterative Nα-protecting group is hindered by the lack of a mild and orthogonal deprotection method. However, it serves as an excellent candidate for N-terminal capping when a highly stable moiety is desired. Researchers employing this amino acid derivative should utilize potent coupling reagents like HATU or PyAOP to overcome its steric bulk and achieve high coupling efficiency. Further research into novel cleavage strategies is required to unlock the full potential of the pivaloyl group in mainstream peptide synthesis.
Application Notes and Protocols: Deprotection of the N-Pivaloyl Group from Tyrosine
For Researchers, Scientists, and Drug Development Professionals
The N-pivaloyl (Piv) group is a sterically hindered and highly robust protecting group for amines. Its exceptional stability makes it suitable for synthetic routes requiring harsh conditions. However, this same stability presents a significant challenge for its removal, particularly from sensitive molecules such as amino acids. This document provides an overview of potential deprotection methods for the N-pivaloyl group from tyrosine, summarizing the limited available data and offering general protocols. Researchers should be aware that the deprotection of N-pivaloyl amides is often challenging and may require forcing conditions that can lead to side reactions and low yields. Careful optimization is highly recommended for any specific substrate.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes the limited quantitative data found in the literature for the deprotection of N-pivaloyl groups, including a relevant example of an N-acylated, N-methylated phenylalanine derivative, which highlights the challenges of acidic cleavage.
| Deprotection Method | Reagent(s) | Substrate | Temperature | Time | Yield of Deprotected Product | Reference |
| Acidic Cleavage | Trifluoroacetic acid (TFA):H₂O:phenol:triisopropylsilane (TIPS) (88:5:5:2) | N-Pivaloyl-N-methylphenylalanine peptide analog | Room Temp. | Not specified | ~11% | [1] |
| Strong Base | Lithium diisopropylamide (LDA) | N-Pivaloylindole | 40-45 °C | Not specified | Quantitative (for indole) | |
| Basic Hydrolysis | Sodium Methoxide (NaOMe) | N-pivaloylcyclohepta[cd]indole derivative | Not specified | Not specified | 19% | |
| Reductive Cleavage | Lithium Aluminum Hydride (LiAlH₄) | General N-pivaloyl amides | Reflux | 12-24 hours | Varies | [2] |
Note: The data presented is not specific to N-pivaloyl-tyrosine in all cases and should be considered as indicative of the general reactivity and potential challenges. The high yield reported for N-pivaloylindole deprotection with LDA is unlikely to be transferable to tyrosine due to the different functional groups present.
Experimental Protocols
The following are generalized protocols for potential deprotection methods for N-pivaloyl-tyrosine. These methods are based on general procedures for the cleavage of pivaloyl amides and should be considered starting points for optimization. Caution: These methods involve harsh reagents and conditions that may lead to degradation of the tyrosine residue or other sensitive functional groups. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Acidic Hydrolysis (with Trifluoroacetic Acid)
This method is based on conditions reported to cleave an N-pivaloyl group from an N-methylated peptide, which resulted in significant side product formation.[1] It is presented here as a potential, albeit likely low-yielding, method.
Materials:
-
N-pivaloyl-tyrosine
-
Cleavage Reagent B: Trifluoroacetic acid (TFA):Water:Phenol:Triisopropylsilane (TIPS) (88:5:5:2, v/v/w/v)
-
Diethyl ether (cold)
-
Centrifuge
-
Lyophilizer
Procedure:
-
Place the N-pivaloyl-tyrosine substrate in a suitable reaction vessel.
-
Add the cleavage reagent B (e.g., 10 mL per 100 mg of substrate).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by a suitable method (e.g., TLC or LC-MS).
-
After the desired reaction time, precipitate the crude product by adding the reaction mixture dropwise to a large volume of cold diethyl ether.
-
Collect the precipitate by centrifugation and decant the ether.
-
Wash the precipitate with cold diethyl ether two more times.
-
Dry the crude product under a stream of nitrogen and then under high vacuum.
-
Purify the product by a suitable method, such as preparative HPLC.
Expected Outcome: Based on analogous reactions, the yield of the desired deprotected tyrosine is expected to be low, with the potential for significant side product formation, including deletion of the amino acid if it is part of a larger peptide.[1]
Protocol 2: Reductive Cleavage with Lithium Aluminum Hydride (LiAlH₄)
This is a powerful reducing agent capable of cleaving stable amide bonds. Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
N-pivaloyl-tyrosine
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium sulfate, anhydrous
-
Standard work-up reagents (e.g., water, 15% NaOH solution, ethyl acetate)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, suspend LiAlH₄ (e.g., 4 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of the N-pivaloyl-tyrosine (1.0 equivalent) in anhydrous THF.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Stir the resulting mixture at room temperature until a granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method.
Expected Outcome: This method has the potential to provide the deprotected tyrosine. However, LiAlH₄ can also reduce the carboxylic acid functionality to an alcohol. Therefore, careful control of the reaction conditions and stoichiometry is crucial.
Visualizations
Caption: General workflow for the deprotection of N-pivaloyl-tyrosine.
Caption: Logical relationship of the N-pivaloyl deprotection process.
References
Application Notes and Protocols for HPLC Purification of N-Pivaloyl-L-tyrosine Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of lipophilic protecting groups, such as the N-pivaloyl moiety on a tyrosine residue, is a common strategy in peptide chemistry to modulate biological activity, improve cell permeability, or facilitate specific synthetic steps. However, this modification significantly increases the hydrophobicity of the peptide, presenting unique challenges during purification. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) protocols often require significant optimization to achieve high purity and recovery.
This document provides detailed application notes and optimized protocols for the purification of peptides containing N-Pivaloyl-L-tyrosine. The methodologies described are based on established principles for the separation of hydrophobic and protected peptides, ensuring applicability for a wide range of target molecules.
Challenges in Purifying this compound Peptides
The bulky and nonpolar pivaloyl group drastically alters the physicochemical properties of the peptide. Researchers should anticipate the following challenges:
-
Poor Solubility: The increased hydrophobicity can lead to low solubility in aqueous mobile phases, causing precipitation on the column or in the tubing.[1][2]
-
Aggregation: Hydrophobic peptides have a strong tendency to aggregate via intermolecular forces, leading to broad or split peaks and difficult purification.[1]
-
Irreversible Adsorption: Highly hydrophobic peptides can bind irreversibly to the stationary phase, resulting in low recovery.[2]
-
Co-elution with Impurities: Synthesis of hydrophobic peptides can generate deletion sequences or by-products with similar retention times, complicating separation.[3][4]
Key Purification Strategy: Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is the most effective and widely used method for peptide purification.[4][5][6] The separation principle is based on the hydrophobic interaction between the peptide and the nonpolar stationary phase. Peptides are loaded onto the column in a polar aqueous mobile phase and eluted by increasing the concentration of an organic solvent.[4] For this compound peptides, the key is to optimize the stationary and mobile phases to manage the high hydrophobicity.
Data Presentation: Recommended HPLC Parameters
The following tables summarize recommended starting parameters for analytical and preparative HPLC purification of this compound containing peptides. These should be used as a starting point for method development.
Table 1: Analytical RP-HPLC - Initial Screening and Purity Analysis
| Parameter | Recommendation | Rationale & Notes |
| Column Chemistry | C8, C4, or Phenyl | Less hydrophobic than C18, reducing risk of irreversible binding.[2] |
| Pore Size | 300 Å (wide pore) | Ensures peptide can access the bonded phase within the pores.[6] |
| Particle Size | < 5 µm | Provides high resolution for analytical separations. |
| Dimensions | 4.6 x 150 mm or 4.6 x 250 mm | Standard analytical column dimensions.[6] |
| Mobile Phase A | 0.1% TFA in Water | Standard ion-pairing agent for good peak shape.[5][6] |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | ACN is the most common organic modifier.[6] |
| Gradient | 30-80% B over 30 min | Start with a higher initial %B due to hydrophobicity. Adjust as needed. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column.[6] |
| Temperature | 40-60 °C | Elevated temperature can improve solubility and peak shape.[2] |
| Detection | UV at 220 nm & 280 nm | 220 nm for peptide backbone; 280 nm for tyrosine's aromatic ring.[5][7] |
Table 2: Preparative RP-HPLC - Purification Protocol
| Parameter | Recommendation | Rationale & Notes |
| Column Chemistry | C8 or C4 | Lower hydrophobicity is crucial for recovery at scale.[2] |
| Pore Size | 300 Å (wide pore) | Essential for preparative loading of peptides.[6] |
| Particle Size | 5-10 µm | Standard for preparative columns, balancing resolution and backpressure. |
| Dimensions | 21.2 x 250 mm or 50 x 250 mm | Dependent on the amount of crude peptide to be purified. |
| Mobile Phase A | 0.1% TFA in Water | |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Isopropanol can be added to ACN (e.g., 10-20%) to improve solubility of very hydrophobic peptides.[6] |
| Gradient | Shallow Gradient (e.g., 0.5-1.0% B/min) | A shallow gradient around the elution point of the target peptide is critical for resolving impurities. |
| Flow Rate | 20-100 mL/min | Scaled appropriately for the column diameter. |
| Temperature | 40-60 °C | Improves solubility and reduces viscosity/backpressure.[2] |
| Loading | Dissolve in minimal DMSO, then dilute | Dissolve crude peptide in a strong organic solvent first, then slowly add mobile phase A.[2][8] |
Experimental Protocols
Protocol 1: Crude Peptide Sample Preparation
Objective: To dissolve the hydrophobic crude peptide for HPLC injection without causing precipitation.
Methodology:
-
Weigh the lyophilized crude peptide into a clean vial.
-
Add a minimal amount of a strong organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to fully dissolve the peptide.[2]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Slowly add your HPLC starting mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B) dropwise to the dissolved sample while vortexing.[2]
-
If the solution becomes cloudy, the solubility limit has been reached. Add a small amount more of the strong organic solvent to clarify. The goal is to inject the sample in the weakest (most aqueous) solvent possible without precipitation.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Analytical HPLC Method Development
Objective: To determine the retention time of the target peptide and establish a suitable gradient for preparative purification.
Methodology:
-
Equilibrate the selected analytical column (e.g., C8, 4.6 x 250 mm) with the starting mobile phase conditions (e.g., 70% A / 30% B) at 1.0 mL/min.
-
Set the column oven temperature to 40 °C.
-
Inject a small amount (10-20 µL) of the prepared crude peptide sample.
-
Run a broad scouting gradient (e.g., 30-80% B over 30 minutes).
-
Monitor the chromatogram at 220 nm and 280 nm.
-
Identify the major peak corresponding to the target peptide (verify with mass spectrometry if necessary).
-
Based on the retention time, optimize the gradient for the preparative run. The preparative gradient should be much shallower around the elution percentage of the target peptide to maximize resolution. For example, if the peptide elutes at 55% B in the scouting run, a preparative gradient might be 45-65% B over 40 minutes.
Protocol 3: Preparative HPLC Purification and Fraction Collection
Objective: To purify the target this compound peptide from synthetic impurities.
Methodology:
-
Equilibrate the preparative column (e.g., C8, 21.2 x 250 mm) with the optimized starting conditions.
-
Load the prepared crude peptide solution onto the column.
-
Begin the optimized shallow gradient elution.
-
Monitor the UV absorbance and collect fractions across the main peak. It is advisable to collect narrower fractions at the beginning and end of the peak, where impurities are more likely to elute.
-
After the run, analyze the purity of each collected fraction using the analytical HPLC method.
-
Pool the fractions that meet the desired purity level (e.g., >95%).
-
Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a dry powder.
Visualizations
Experimental Workflow Diagram
References
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. bachem.com [bachem.com]
- 6. hplc.eu [hplc.eu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Reactions with N-Pivaloyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Pivaloyl-L-tyrosine is a valuable building block in synthetic organic chemistry, particularly in peptide synthesis and the development of complex molecules. The pivaloyl group serves as a robust protecting group for the amino functionality of L-tyrosine, preventing unwanted side reactions during subsequent chemical transformations.[1] Effective monitoring of reactions involving this compound is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the purity of the desired product. This document provides detailed application notes and protocols for utilizing various analytical techniques to monitor reactions involving this compound.
Key Analytical Techniques
A suite of analytical techniques can be employed to monitor the progress of reactions involving this compound. The choice of technique will depend on the specific reaction, the available instrumentation, and the information required (e.g., qualitative monitoring, quantitative analysis, kinetic studies). The most common and effective techniques include:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating this compound from starting materials, reagents, and products. HPLC can be used for both qualitative and quantitative analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides mass information in addition to chromatographic separation, enabling the identification of reactants, products, and byproducts with high specificity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for in-situ reaction monitoring, providing detailed structural information about the species in the reaction mixture over time.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Can be used for kinetic studies by monitoring changes in the absorbance of the aromatic chromophore of the tyrosine moiety.
Application Note 1: Monitoring Dipeptide Synthesis using HPLC
Reaction: Coupling of this compound with an amino acid ester (e.g., Glycine methyl ester) to form a dipeptide.
Principle: The progress of the reaction can be monitored by observing the decrease in the peak corresponding to this compound and the increase in the peak corresponding to the newly formed dipeptide.
Experimental Protocol: HPLC
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Quench the reaction by diluting the aliquot in a suitable solvent (e.g., acetonitrile (B52724)/water mixture) to a final volume of 1 mL.
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Gradient Program: A linear gradient from 10% to 90% Solvent B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm, which is a characteristic absorbance wavelength for the tyrosine chromophore.[2]
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas of this compound and the dipeptide product at each time point. The conversion can be calculated as: Conversion (%) = [Area(product) / (Area(product) + Area(reactant))] * 100
Quantitative Data Summary
| Compound | Expected Retention Time (min) | Wavelength (nm) |
| This compound | ~12-15 | 275 |
| Dipeptide Product | ~10-13 | 275 |
| Glycine methyl ester | Early eluting | Not detected at 275 nm |
Note: Retention times are estimates and will vary depending on the exact HPLC system, column, and mobile phase conditions.
Workflow Diagram
References
Application Notes and Protocols: Incorporation of N-Pivaloyl-L-tyrosine into Complex Molecular Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of N-Pivaloyl-L-tyrosine into complex molecular scaffolds, a valuable modification for modulating the physicochemical and pharmacological properties of peptides and other drug candidates. The bulky pivaloyl group can impart increased metabolic stability and influence molecular recognition by altering steric and electronic properties.
Physicochemical Properties of this compound
This compound is a derivative of the amino acid L-tyrosine where the alpha-amino group is protected by a pivaloyl group.[1] This modification significantly alters its properties compared to the parent amino acid.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₉NO₄ | [1] |
| Molecular Weight | 265.31 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMF, DMSO, and alcohols | |
| Storage Conditions | -20°C | [1] |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from L-tyrosine.
Materials:
-
L-Tyrosine
-
Pivaloyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve L-tyrosine (1 equivalent) in 1 M NaOH solution (2.5 equivalents) in a round-bottom flask with vigorous stirring until a clear solution is obtained. Cool the solution to 0°C in an ice bath.
-
Acylation: Add pivaloyl chloride (1.1 equivalents) dropwise to the cooled solution while maintaining the temperature at 0°C and stirring vigorously.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Acidification: After completion, cool the reaction mixture to 0°C and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.
-
Extraction: Extract the product with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain pure this compound.
Expected Yield: 75-85%
Characterization Data (Representative):
| Technique | Data |
| ¹H NMR | δ (ppm): 1.20 (s, 9H), 3.00-3.20 (m, 2H), 4.50 (q, 1H), 6.70 (d, 2H), 7.00 (d, 2H), 8.00 (br s, 1H), 10.5 (br s, 1H) |
| ¹³C NMR | δ (ppm): 27.5, 37.0, 38.5, 55.0, 115.5, 128.0, 130.5, 156.0, 174.0, 178.0 |
| MS (ESI) | m/z: 266.1 [M+H]⁺, 288.1 [M+Na]⁺ |
Incorporation of this compound into a Peptide Scaffold via Amide Coupling
This protocol outlines a general procedure for the amide coupling of this compound to an amine-containing molecular scaffold using HATU as the coupling agent.[2][3][4]
Materials:
-
This compound
-
Amine-containing scaffold (e.g., a resin-bound peptide with a free N-terminus)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel
-
Shaker or magnetic stirrer
Procedure:
-
Pre-activation: In a clean, dry reaction vessel, dissolve this compound (1.5 equivalents) and HATU (1.45 equivalents) in DMF.
-
Base Addition: Add DIPEA (3 equivalents) to the solution and agitate for 5-10 minutes at room temperature to allow for pre-activation.
-
Coupling: Add the pre-activated solution to the amine-containing scaffold (1 equivalent).
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For sterically hindered amines, the reaction time may be extended.
-
Monitoring: Monitor the reaction completion using a suitable method (e.g., Kaiser test for solid-phase synthesis, or LC-MS for solution-phase).
-
Washing (for solid-phase): If using a solid support, wash the resin sequentially with DMF (3x), DCM (3x), and methanol (B129727) (3x) to remove excess reagents and byproducts.
-
Cleavage and Deprotection (for solid-phase): Cleave the final molecule from the resin and remove any other protecting groups using an appropriate cleavage cocktail (e.g., TFA-based).
Quantitative Data (Representative Yields for Amide Coupling):
| Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| HATU | DIPEA | DMF | 2 | 90-98 | [2][5] |
| HBTU | DIPEA | DMF | 2-4 | 85-95 | [5] |
| EDC/HOBt | DIPEA | DMF/DCM | 4-12 | 80-90 |
Visualizations
Caption: General workflow for the synthesis of this compound and its subsequent incorporation into a molecular scaffold.
Caption: Conceptual diagram illustrating the potential modulatory role of a molecule containing this compound on a generic signaling pathway.
Biological Implications and Considerations
The incorporation of a pivaloyl group can have significant biological consequences. Pivalic acid-containing prodrugs have been observed to impact carnitine homeostasis in humans.[6][7][8] The pivaloyl moiety can be metabolized to pivaloyl-CoA, which then forms pivaloylcarnitine (B1222081), leading to increased urinary excretion of carnitine.[6][8] This potential for carnitine depletion should be a consideration in the design and preclinical evaluation of drug candidates containing the this compound moiety, especially for long-term therapeutic applications.
Deprotection of the N-Pivaloyl Group
While often intended as a stable modification, there may be instances where removal of the pivaloyl group is desired. The pivaloyl group is generally robust and resistant to standard deprotection conditions used in peptide synthesis. However, specific and often harsh conditions can be employed for its removal.
Representative Deprotection Conditions:
| Reagent | Conditions | Notes |
| Lithium aluminum hydride (LiAlH₄) | THF, reflux | Reduces the amide to an amine. |
| Strong base (e.g., LDA) | THF, elevated temperature (e.g., 40-45°C) | Can be effective for deprotection of N-pivaloylindoles. |
| Strong acid (e.g., HBr/AcOH) | Prolonged heating | May lead to side reactions and degradation of the parent molecule. |
Disclaimer: The provided protocols and data are intended for guidance and may require optimization based on the specific molecular scaffold and experimental setup. All procedures should be performed by trained personnel in a suitable laboratory environment with appropriate safety precautions.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of pivalic acid-containing prodrugs on carnitine homeostasis and on response to fasting in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formation of pivaloylcarnitine in isolated rat heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization of N-Pivaloyl-L-tyrosine During Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for minimizing racemization of N-Pivaloyl-L-tyrosine during peptide coupling reactions. Maintaining stereochemical integrity is critical for the biological activity and safety of synthetic peptides. This resource offers frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve optimal results in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern with this compound?
A1: Racemization is the conversion of a single enantiomer (the L-form of an amino acid) into a mixture of both its L- and D-isomers. This loss of stereochemical purity is a significant issue in peptide synthesis as the biological activity of a peptide is highly dependent on its precise three-dimensional structure. The presence of the D-isomer can lead to a partial or complete loss of efficacy and potentially introduce toxicity.
This compound is particularly susceptible to racemization because the N-pivaloyl group is an acyl-type protecting group. Unlike urethane-type protecting groups (e.g., Fmoc, Boc), N-acyl groups do not possess a lone pair of electrons on the nitrogen atom that can participate in resonance, which would otherwise help to maintain the stereochemistry of the alpha-carbon. This makes the alpha-proton more acidic and prone to abstraction, leading to racemization, primarily through an oxazolone (B7731731) intermediate.
Q2: What are the primary factors that contribute to the racemization of this compound?
A2: Several factors during the coupling reaction can influence the extent of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides, when used alone, can lead to significant racemization. The addition of racemization-suppressing additives is essential.
-
Base: The type and strength of the base used for activation can significantly impact racemization. Strong, non-sterically hindered bases can increase the rate of alpha-proton abstraction.
-
Activation Time: Prolonged activation times can increase the opportunity for the formation of the racemization-prone oxazolone intermediate.
-
Temperature: Higher reaction temperatures can accelerate the rate of racemization.[1]
-
Solvent: The polarity of the solvent can also play a role, with more polar solvents sometimes favoring racemization.
Q3: Which coupling reagents are recommended to minimize racemization of this compound?
A3: For coupling N-acyl amino acids like this compound, it is crucial to select coupling reagents and additives known for their ability to suppress racemization. Phosphonium (B103445) and uronium salt-based reagents, especially those containing HOAt (1-hydroxy-7-azabenzotriazole) or OxymaPure® (ethyl cyanoglyoxylate-2-oxime), are generally preferred over carbodiimides. Reagents such as HATU, HBTU, and COMU are effective options.[2][3] Notably, DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) has been shown to be particularly effective in preventing racemization during the coupling of N-acylated tyrosine derivatives.[4][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| High levels of D-isomer detected in the final peptide. | Inappropriate coupling reagent or lack of additive. | Switch to a phosphonium or uronium salt-based reagent like HATU, HBTU, or COMU. If using a carbodiimide (B86325) (e.g., DIC), always include a racemization-suppressing additive such as HOAt or OxymaPure®. Consider using DEPBT for particularly challenging couplings. |
| Base-induced racemization. | Use a sterically hindered and weaker base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, in place of stronger, less hindered bases like triethylamine (B128534) (TEA). Use the minimum necessary amount of base. | |
| Prolonged activation time. | Minimize the pre-activation time of the this compound before adding it to the amine component. Ideally, perform the activation in situ. | |
| Elevated reaction temperature. | Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature). Avoid heating unless necessary to overcome severe steric hindrance, and if so, monitor racemization levels carefully. | |
| Low coupling efficiency and incomplete reaction. | Steric hindrance from the pivaloyl group. | Use a more powerful coupling reagent such as HATU or COMU. Increase the equivalents of the coupling reagents and the this compound. Extend the reaction time, but monitor for racemization. |
| Poor solubility of this compound. | Ensure complete dissolution of the amino acid derivative in the reaction solvent before initiating the coupling. Consider using a more polar solvent like DMF or NMP if solubility is an issue. |
Quantitative Data on Racemization
The selection of coupling reagents and additives significantly impacts the degree of racemization. The following table summarizes the percentage of D-isomer formation observed under various coupling conditions for N-acyl amino acids, providing a comparative overview of their effectiveness in preserving stereochemical integrity.
| Coupling Reagent | Additive | Base | % D-isomer (Epimer) Formation |
| BOP | HOBt | NMM | 13% |
| HBTU | HOBt | NMM | >13% |
| EDC | HOBt | NMM | >13% |
| EDC | Oxyma | NMM | >13% |
| DEPBT | - | NMM | <1% (not detectable) |
Data adapted from a study on a similar N-acylated tyrosine derivative.[4]
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DEPBT
This protocol is recommended for solution-phase synthesis where minimizing racemization is the primary concern.
Materials:
-
This compound
-
Amine component (e.g., amino acid ester hydrochloride)
-
DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the amine component (1.0 equivalent) in anhydrous DMF. If it is a hydrochloride salt, add 1.0 equivalent of DIPEA or NMM and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.1 equivalents) and DEPBT (1.2 equivalents) in anhydrous DMF.
-
Add the solution from step 2 to the amine solution from step 1.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and perform a standard aqueous work-up to extract the product.
-
Purify the product by flash chromatography.
Protocol 2: Coupling of this compound using HATU for Solid-Phase Peptide Synthesis (SPPS)
This protocol is suitable for incorporating this compound onto a resin-bound peptide.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine (B6355638) in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve this compound (3.0 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6.0 equivalents) to the solution from step 4 and allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, a second coupling may be necessary.
-
Wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and proceed to the next step in your synthesis.
Visualizing the Racemization Pathway and Mitigation Strategy
Caption: Workflow illustrating the racemization pathway via oxazolone formation and its suppression.
This diagram shows how an activated this compound can form a racemization-prone oxazolone intermediate. The use of racemization-suppressing additives intercepts the highly reactive intermediate to form a more stable active ester, which then reacts with the amine nucleophile to favor the formation of the desired L-peptide.
References
Technical Support Center: Optimizing Cleavage of the Pivaloyl Group from N-Pivaloyl-L-tyrosine
Welcome to the technical support center for the deprotection of N-Pivaloyl-L-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the effective cleavage of the pivaloyl (Piv) protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for cleaving the N-pivaloyl group from L-tyrosine?
The N-pivaloyl group is known for its stability but can be cleaved under acidic, basic, or reductive conditions. The choice of method depends on the overall stability of your molecule and the presence of other protecting groups.[1]
Q2: I am observing incomplete deprotection. What are the likely causes and how can I resolve this?
Incomplete deprotection is a common issue, often due to the steric hindrance of the bulky pivaloyl group.[2][3]
-
Symptom: The presence of starting material (this compound) in the final product, as confirmed by TLC, HPLC, or NMR.
-
Possible Causes:
-
Insufficient reaction time or temperature.
-
Inadequate concentration or strength of the cleavage reagent.
-
Poor solubility of the substrate in the reaction solvent.
-
-
Solutions:
-
Prolong the reaction time and/or increase the reaction temperature. Monitor the reaction progress closely to avoid potential side reactions.
-
Increase the concentration of the acid, base, or reducing agent.
-
For reductive cleavage, ensure the freshness and activity of the reagents (e.g., LiAlH4).
-
Choose a solvent system that ensures the complete dissolution of this compound.
-
Q3: My reaction is complete, but the yield of L-tyrosine is low. What could be the reason?
Low yields can result from product degradation, side reactions, or issues during workup.
-
Symptom: Low isolated yield of L-tyrosine despite the complete consumption of the starting material.
-
Possible Causes:
-
Side Reactions: Under strong acidic conditions, the tyrosine ring can be susceptible to alkylation.[4] Reductive methods might lead to over-reduction or other side products.
-
Product Degradation: The desired L-tyrosine product might be sensitive to the harsh cleavage conditions.
-
Workup Issues: Product loss during extraction or purification steps.
-
-
Solutions:
-
Acidic Cleavage: Add scavengers like triisopropylsilane (B1312306) (TIS) or thioanisole (B89551) to the reaction mixture to trap reactive carbocations.
-
Reductive Cleavage: Carefully control the stoichiometry of the reducing agent and the reaction temperature.
-
Optimize the workup procedure to minimize product loss. This may involve adjusting the pH during extraction or using a different purification method.
-
Q4: I have detected an unexpected byproduct in my reaction mixture. How can I identify and minimize it?
The nature of the byproduct will depend on the cleavage method used.
-
Symptom: An additional spot on TLC, an extra peak in the HPLC chromatogram, or unexpected signals in the NMR spectrum.
-
Possible Byproducts:
-
Acidic Cleavage: Alkylated tyrosine derivatives.
-
Reductive Cleavage (e.g., LiAlH4): Over-reduced products or byproducts from the reaction with the solvent.[1]
-
-
Identification and Minimization:
-
Characterize the byproduct using spectroscopic methods (MS, NMR).
-
To minimize alkylation in acidic cleavage, use appropriate scavengers.
-
For reductive cleavage, use the minimum necessary amount of the reducing agent and maintain a low reaction temperature. Ensure the use of anhydrous solvents to prevent unwanted reactions with water.[1]
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Deprotection | Steric hindrance of the pivaloyl group. | Increase reaction temperature and/or time. Use a stronger deprotection reagent or a higher concentration. |
| Poor solubility of the starting material. | Use a co-solvent to improve solubility. | |
| Low Yield | Side reactions (e.g., alkylation of the tyrosine ring). | Add scavengers (e.g., TIS, thioanisole) in acidic cleavage. |
| Product degradation. | Use milder reaction conditions or a different deprotection method. | |
| Inefficient workup. | Optimize extraction and purification steps. | |
| Formation of Byproducts | Over-reduction in reductive cleavage. | Use a less powerful reducing agent or control the stoichiometry and temperature carefully. |
| Reaction with solvent or moisture. | Use anhydrous solvents and perform the reaction under an inert atmosphere. |
Experimental Protocols
Note: These are generalized protocols and may require optimization for your specific experimental setup. It is crucial to monitor the reaction progress by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Protocol 1: Acidic Cleavage (Hydrolysis)
Acidic hydrolysis of pivalamides can be challenging due to steric hindrance and may require harsh conditions.[5][6]
-
Reaction Setup: Dissolve this compound in a suitable solvent (e.g., dioxane, acetic acid).
-
Reagent Addition: Add a strong acid, such as 6M HCl or a mixture of trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Reaction Conditions: Heat the mixture at reflux (e.g., 80-100 °C) for several hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid carefully with a base (e.g., NaOH solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material or non-polar byproducts.
-
Adjust the pH of the aqueous layer to the isoelectric point of L-tyrosine (~5.7) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Protocol 2: Basic Cleavage (Hydrolysis)
Basic hydrolysis of pivalamides is also possible but may require elevated temperatures.[7][8]
-
Reaction Setup: Dissolve this compound in a mixture of an alcohol (e.g., methanol (B129727) or ethanol) and water.
-
Reagent Addition: Add a strong base, such as NaOH or KOH pellets.
-
Reaction Conditions: Heat the mixture at reflux for several hours.
-
Monitoring: Monitor the reaction by TLC or HPLC.
-
Workup:
-
Cool the reaction mixture.
-
Neutralize the excess base with an acid (e.g., HCl).
-
Follow the workup procedure described in Protocol 1 (steps 5c-5e).
-
Protocol 3: Reductive Cleavage with Lithium Aluminum Hydride (LiAlH4)
LiAlH4 is a powerful reducing agent that can cleave amides. This method reduces the amide to an amine. However, it is non-selective and will reduce other susceptible functional groups.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 in an anhydrous ether solvent (e.g., THF, diethyl ether).
-
Reagent Addition: Slowly add a solution of this compound in the same anhydrous solvent to the LiAlH4 suspension at 0 °C.
-
Reaction Conditions: After the addition, allow the reaction to warm to room temperature and then heat to reflux for several hours.
-
Monitoring: Monitor the reaction by TLC.
-
Workup (Fieser's method):
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully add water dropwise to quench the excess LiAlH4, followed by 15% aqueous NaOH, and then more water.
-
Stir the mixture until a granular precipitate forms.
-
Filter the solid and wash it with the reaction solvent.
-
Combine the filtrate and washings, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.
-
Protocol 4: Reductive Cleavage with Lithium and Naphthalene (B1677914)
This method offers a reductive cleavage under milder conditions than LiAlH4.
-
Reaction Setup: In a flask under an inert atmosphere, add freshly cut lithium metal and naphthalene to anhydrous THF. Stir the mixture at room temperature until the characteristic dark green color of the lithium naphthalenide radical anion is formed.
-
Reagent Addition: Cool the solution to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Reaction Conditions: Stir the reaction at 0 °C to room temperature for several hours.
-
Monitoring: Monitor the reaction by TLC.
-
Workup:
-
Quench the reaction by the slow addition of water.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Data Summary
The following tables summarize typical conditions for the cleavage of pivaloyl amides, which can serve as a starting point for optimizing the deprotection of this compound.
Table 1: Acidic and Basic Hydrolysis of Pivalamides
| Method | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acidic | 6M HCl | Dioxane | 100 | 12-24 | Variable | General Knowledge |
| Basic | 2M NaOH | EtOH/H₂O | 80-100 | 8-16 | Variable | General Knowledge |
Table 2: Reductive Cleavage of Pivalamides
| Method | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| LiAlH₄ | LiAlH₄ | THF | 65 | 4-12 | Good to High | [9][10] |
| Li/Naphthalene | Li, Naphthalene | THF | 0 - 25 | 2-6 | Good to High | [11][12] |
| LDA | LDA | THF | 40-45 | 1-3 | High | [13][14] |
Visualizations
Experimental Workflow for Pivaloyl Group Cleavage
Caption: General experimental workflow for the deprotection of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in the deprotection of this compound.
References
- 1. organic chemistry - Byproducts of LiAlH4 reduction of amides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. Lithium naphthalenide - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. sciforum.net [sciforum.net]
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with N-Pivaloyl-L-tyrosine
Welcome to the technical support center for troubleshooting peptide synthesis involving N-Pivaloyl-L-tyrosine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that can lead to low peptide yields when incorporating this sterically hindered amino acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are experiencing significantly lower than expected yields after synthesizing a peptide containing this compound. What are the most likely causes?
A1: Low yields in peptide synthesis featuring this compound can typically be attributed to two main factors, both stemming from the bulky nature of the pivaloyl protecting group:
-
Poor Coupling Efficiency: The significant steric hindrance of the pivaloyl group can physically obstruct the incoming activated amino acid from efficiently reaching the N-terminal amine of the growing peptide chain.[1][2] This leads to a higher incidence of incomplete coupling and the formation of deletion sequences.
-
Incomplete Deprotection: The pivaloyl group is an ester protecting group known for its high stability.[3][4] Standard cleavage conditions used for other protecting groups like tert-butyl (tBu) may not be sufficient for the complete removal of the pivaloyl group from the tyrosine side chain, resulting in an incomplete yield of the desired peptide.
Q2: How can we improve the coupling efficiency of this compound?
A2: To overcome the steric hindrance of the pivaloyl group, several strategies can be employed to enhance coupling efficiency:
-
Use a More Potent Coupling Reagent: Standard coupling reagents may not be effective. Switching to a more powerful uronium or phosphonium (B103445) salt-based coupling reagent, such as HATU, HBTU, or PyBOP, is highly recommended.[5][6] These reagents form highly reactive activated esters that can overcome steric barriers more effectively.
-
Increase Reaction Time and Temperature: Extending the coupling reaction time (e.g., to 2-4 hours or even overnight) can help drive the reaction to completion. In some cases, performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can also improve the reaction kinetics, but this should be done with caution to avoid potential side reactions.
-
Perform a Double Coupling: A common and effective strategy for difficult couplings is to perform the coupling step twice.[6] After the initial coupling reaction, the resin is washed, and a fresh solution of the activated this compound is added for a second coupling step.
-
Optimize Solvent Choice: While DMF is a standard solvent, for some "difficult" sequences, switching to or using a mixture with N-methylpyrrolidone (NMP) can be beneficial as it has better solvating properties for aggregating peptides.[7]
Q3: What are the recommended conditions for the final cleavage and deprotection of a peptide containing this compound?
A3: The pivaloyl group is significantly more stable than many other common protecting groups and requires strong acidic conditions for its removal.[3] A standard cleavage cocktail may not be sufficient. A robust cleavage cocktail with a high concentration of trifluoroacetic acid (TFA) and appropriate scavengers is necessary. For particularly stubborn cases, extended cleavage times or the use of stronger acids might be required. It is crucial to ensure that the chosen cleavage conditions are compatible with the other amino acid protecting groups and the resin linker in your peptide.
Q4: Are there any specific side reactions associated with this compound?
A4: While the primary issue with this compound is steric hindrance affecting coupling and deprotection, other potential side reactions common to solid-phase peptide synthesis can be exacerbated.[8][9] Incomplete coupling can lead to a higher proportion of deletion sequences. If capping is used to terminate unreacted chains, this will result in truncated peptides. Incomplete removal of the pivaloyl group during final cleavage will yield a modified peptide.
Q5: How does this compound compare to N-tert-Butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH)?
A5: Both pivaloyl and tert-butyl groups are used to protect the hydroxyl function of tyrosine. The tert-butyl group is the more common choice in Fmoc-based SPPS.[10][11] The pivaloyl group is generally considered to be more sterically hindering and more stable to acidic conditions than the tert-butyl group.[3][4] This increased stability can be advantageous in preventing premature deprotection during synthesis but necessitates more stringent conditions for its final removal. The choice between the two depends on the specific requirements of the synthesis, including the overall sequence and the desired properties of the final peptide.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield with this compound
| Problem | Potential Cause | Recommended Solution |
| Low overall yield of crude peptide | Incomplete coupling of this compound | - Use a more potent coupling reagent (e.g., HATU, HBTU). - Perform a double coupling. - Increase coupling reaction time and/or temperature. |
| Incomplete removal of the pivaloyl protecting group | - Use a stronger cleavage cocktail with a high percentage of TFA. - Extend the cleavage time. | |
| Peptide aggregation | - Switch to a more polar solvent like NMP or a DMF/NMP mixture. - Synthesize on a low-substitution resin. | |
| Presence of deletion sequences in MS analysis | Inefficient coupling of this compound | - Implement a double coupling protocol for the this compound residue. - Optimize coupling reagent and base concentrations. |
| Presence of a modified peptide with the pivaloyl group still attached | Incomplete final deprotection | - Re-treat the crude peptide with a fresh, robust cleavage cocktail. - Ensure sufficient cleavage time and scavenger concentration. |
Table 2: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Relative Reactivity for Hindered Couplings | Notes |
| DIC/HOBt | Carbodiimide | Low to Moderate | Often insufficient for highly hindered residues like this compound. |
| HBTU/TBTU | Uronium/Aminium Salt | High | Good general-purpose potent coupling reagents. |
| HATU | Uronium/Aminium Salt | Very High | Highly recommended for difficult and sterically hindered couplings. [5] |
| PyBOP | Phosphonium Salt | High | Effective, but can be more expensive than uronium salts. |
Table 3: Recommended Cleavage Cocktails for Peptides Containing this compound
| Cocktail Name | Composition | Application Notes |
| High TFA Cocktail | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | A good starting point. The extended stability of the pivaloyl group may require longer cleavage times (e.g., 4-6 hours). |
| Reagent K (Modified) | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A more robust cocktail suitable for peptides with multiple sensitive residues. The strong acidic environment is beneficial for pivaloyl group removal. |
Experimental Protocols
Protocol 1: Double Coupling of Fmoc-N-Pivaloyl-L-tyrosine using HATU
This protocol assumes a standard 0.1 mmol synthesis scale.
-
Fmoc-Deprotection:
-
Treat the resin-bound peptide with 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5 x 1 minute) and DCM (3 x 1 minute).
-
-
First Coupling:
-
In a separate vessel, prepare the activation solution:
-
Fmoc-N-Pivaloyl-L-tyrosine (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
-
Dissolve the reagents in DMF.
-
Add the activation solution to the resin and agitate for 1-2 hours at room temperature.
-
Drain the reaction vessel.
-
-
Washing:
-
Wash the resin with DMF (5 x 1 minute).
-
-
Second Coupling:
-
Repeat step 2 with a fresh activation solution.
-
Agitate for another 1-2 hours at room temperature.
-
Drain the reaction vessel.
-
-
Final Washing:
-
Wash the resin thoroughly with DMF (5 x 1 minute) and DCM (3 x 1 minute) to prepare for the next synthesis cycle.
-
Protocol 2: Final Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of all protecting groups, including the pivaloyl group.
-
Resin Preparation:
-
Wash the final peptide-resin with DMF (3 x 1 minute), followed by DCM (5 x 1 minute).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage:
-
Prepare the cleavage cocktail in a fume hood. For a peptide with this compound, a robust cocktail is recommended (e.g., Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT).
-
Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).
-
Stir the suspension at room temperature for 4-6 hours. The extended time is to ensure complete removal of the stable pivaloyl group.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Analysis:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and analyze by HPLC and Mass Spectrometry to confirm the identity and purity of the product.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 10. peptide.com [peptide.com]
- 11. nbinno.com [nbinno.com]
Technical Support Center: N-Pivaloyl-L-tyrosine Synthesis and Side Reaction Minimization
Welcome to the technical support center for N-Pivaloyl-L-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of this compound, with a focus on identifying and minimizing common side reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound?
A1: The primary side reaction of concern is the acylation of the phenolic hydroxyl group on the tyrosine side chain, leading to the formation of O-Pivaloyl-L-tyrosine. Under certain conditions, di-acylation can also occur, resulting in the formation of N,O-dipivaloyl-L-tyrosine. The existence of this di-substituted product is confirmed in chemical databases[1]. These side reactions are competitive with the desired N-acylation.
Q2: How can I selectively favor N-acylation over O-acylation?
A2: Selective N-acylation can be achieved by carefully controlling the reaction conditions. A key factor is the pH of the reaction medium. Maintaining alkaline conditions (pH 8-10) deprotonates the amino group, increasing its nucleophilicity and favoring the attack on the acylating agent over the less nucleophilic phenoxide ion. A similar strategy is employed in the synthesis of N-acetyl-L-tyrosine to ensure high selectivity[2]. Additionally, controlling the stoichiometry of the pivaloylating agent (pivaloyl chloride or pivalic anhydride) is crucial to avoid excess reagent that could lead to O-acylation[2].
Q3: What are the recommended starting materials for the synthesis of this compound?
A3: The synthesis typically starts with L-tyrosine. The acylating agent can be either pivaloyl chloride or pivalic anhydride (B1165640). Pivaloyl chloride is a common reagent for this type of transformation and is used in the activation of tyrosine derivatives for peptide synthesis[3]. Pivalic anhydride is another effective reagent for amide bond formation[4][5].
Q4: How can I monitor the progress of the reaction and the formation of side products?
A4: The reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). HPLC is particularly effective for quantifying the formation of the desired this compound and the O-pivaloyl and N,O-dipivaloyl side products[6][7][8].
Q5: What are the best methods for purifying this compound?
A5: The primary methods for purification are recrystallization and column chromatography. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, can be effective in removing impurities[9]. For more challenging separations of isomers, flash column chromatography using a silica (B1680970) gel stationary phase and a suitable eluent system (e.g., n-butanol:acetic acid:water) is recommended[9].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | Ensure complete dissolution of L-tyrosine. Monitor the reaction by TLC or HPLC until the starting material is consumed. |
| Suboptimal pH for N-acylation. | Carefully maintain the pH of the reaction mixture between 8 and 10 using a suitable base. | |
| Presence of significant amounts of O-Pivaloyl-L-tyrosine | Reaction pH is too low or neutral. | Increase the pH of the reaction mixture to the optimal range of 8-10 to favor N-acylation. |
| Excess pivaloylating agent. | Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the pivaloylating agent. | |
| Formation of N,O-dipivaloyl-L-tyrosine | A large excess of the pivaloylating agent was used. | Reduce the amount of pivaloyl chloride or pivalic anhydride to near stoichiometric levels. |
| Difficulty in separating this compound from side products | Similar polarities of the desired product and byproducts. | Optimize the solvent system for recrystallization. If recrystallization is ineffective, employ flash column chromatography with a gradient elution to improve separation. |
| Product appears oily and does not crystallize | High levels of impurities, particularly the di-acylated byproduct. | Purify the crude product using flash column chromatography to remove the oily impurities before attempting recrystallization. A similar issue is noted in the synthesis of N-acetyl-L-tyrosine with di-acetylated impurities[2]. |
Experimental Protocols
Optimized Synthesis of this compound
This protocol is designed to maximize the yield of this compound while minimizing the formation of O-acylated and di-acylated side products.
Materials:
-
L-Tyrosine
-
Pivaloyl chloride
-
Sodium hydroxide (B78521) (30% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Distilled water
-
Ethanol
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, suspend L-tyrosine (1 equivalent) in distilled water.
-
pH Adjustment: While stirring vigorously, add 30% sodium hydroxide solution dropwise until the L-tyrosine is completely dissolved and the pH of the solution is approximately 11.5-12.0.
-
Acylation: Cool the solution to 0-5 °C in an ice bath. Add pivaloyl chloride (1.05 equivalents) dropwise over 30 minutes. Concurrently, add 30% sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 8 and 10.
-
Reaction Monitoring: After the addition of pivaloyl chloride is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, adjust the pH of the solution to approximately 2 with concentrated hydrochloric acid. The product will precipitate out of the solution.
-
Isolation: Collect the crude product by vacuum filtration and wash the solid with cold distilled water.
Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Crystallization: Slowly add hot distilled water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Data Presentation
The following table provides hypothetical yet plausible data based on analogous acylation reactions of tyrosine to illustrate the effect of reaction conditions on product distribution.
| Entry | Pivaloyl Chloride (equivalents) | pH | Yield of this compound (%) | Yield of O-Pivaloyl-L-tyrosine (%) | Yield of N,O-dipivaloyl-L-tyrosine (%) |
| 1 | 1.05 | 9 | 85 | 10 | <5 |
| 2 | 1.05 | 7 | 60 | 35 | <5 |
| 3 | 1.5 | 9 | 75 | 15 | 10 |
| 4 | 2.0 | 9 | 50 | 20 | 30 |
Visualizations
References
- 1. L-Tyrosine, N,O-bis(pivaloyl)-, methyl ester [webbook.nist.gov]
- 2. CN114716335A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]
- 3. US4725645A - Process for synthesising peptides - Google Patents [patents.google.com]
- 4. A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of N-Pivaloyl-L-tyrosine for Reaction Setup
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively dissolve N-Pivaloyl-L-tyrosine for various experimental and reaction setups. Due to its hydrophobic nature, achieving the desired concentration in aqueous solutions can be challenging. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these solubility issues.
Troubleshooting Guide & FAQs
This section addresses common problems encountered when dissolving this compound and provides step-by-step solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
A1: this compound is a derivative of the amino acid L-tyrosine with an N-pivaloyl group. This modification increases the molecule's hydrophobicity, leading to poor solubility in water and neutral pH buffers. Like many N-acyl amino acids, it tends to have limited aqueous solubility.
Q2: What is the expected solubility behavior of this compound in different solvents?
| Solvent System | Expected Solubility | Rationale |
| Water (neutral pH) | Low | The hydrophobic pivaloyl group and the aromatic ring of tyrosine limit interaction with polar water molecules. |
| Aqueous Acid (e.g., dilute HCl) | Increased | Protonation of the carboxylic acid group can increase solubility. |
| Aqueous Base (e.g., dilute NaOH) | Increased | Deprotonation of the phenolic hydroxyl and carboxylic acid groups to form a more soluble salt. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | These solvents can effectively solvate both polar and non-polar regions of the molecule. |
| Alcohols (e.g., Ethanol, Methanol) | Moderate to High | These solvents have both polar and non-polar characteristics, aiding in dissolution. |
Troubleshooting Common Issues
Issue 1: The compound is not dissolving in my aqueous buffer (e.g., PBS at pH 7.4).
-
Solution 1: pH Adjustment. The solubility of this compound is highly pH-dependent.
-
Acidification: Prepare a concentrated stock solution in a dilute acid (e.g., 0.1 M HCl). Once dissolved, neutralize the solution by slowly adding a dilute base (e.g., 0.1 M NaOH) to your target pH.
-
Alkalinization: Alternatively, dissolve the compound in a dilute base (e.g., 0.1 M NaOH) to form the corresponding salt, which is typically more water-soluble. Then, carefully adjust the pH back to the desired range with a dilute acid.
-
-
Solution 2: Use of a Co-solvent.
-
First, dissolve the this compound in a minimal amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol.
-
Then, add this stock solution dropwise to your aqueous buffer while stirring vigorously to prevent precipitation. Note: Be mindful of the final concentration of the organic solvent in your reaction, as it may affect downstream applications.
-
Issue 2: The compound precipitates out of solution after initial dissolution.
-
Cause: This can happen if the solution is supersaturated or if the pH shifts back towards the isoelectric point of the molecule.
-
Solution:
-
Reduce Final Concentration: Your desired concentration may exceed the solubility limit in that specific solvent system. Try working with a more dilute solution.
-
Maintain pH: Ensure your buffer has sufficient capacity to maintain the desired pH, especially after adding the dissolved compound.
-
Mechanical Agitation: Continuous stirring or gentle warming (if the compound is stable at higher temperatures) can help keep it in solution.
-
Issue 3: I need to avoid organic solvents and extreme pH in my experiment.
-
Solution: Use of Solubilizing Agents.
-
Surfactants: Non-ionic surfactants can be used to create micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.
-
Experimental Protocols
Below are detailed protocols for dissolving this compound using different methods.
Protocol 1: Dissolution using pH Adjustment
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Initial Suspension: Suspend the powder in a small volume of purified water or your target buffer.
-
pH Adjustment (Alkaline Method):
-
While stirring, add 0.1 M NaOH dropwise until the solid completely dissolves.
-
Carefully adjust the pH to your desired value using 0.1 M HCl. Add the acid slowly to avoid localized precipitation.
-
Bring the solution to the final desired volume with your buffer.
-
-
Sterilization (if required): Filter-sterilize the final solution through a 0.22 µm syringe filter compatible with your final solution composition.
Protocol 2: Dissolution using an Organic Co-solvent
-
Weighing: Weigh the desired amount of this compound.
-
Stock Solution Preparation: Dissolve the powder in a minimal volume of a suitable organic solvent (e.g., DMSO, Ethanol). Ensure complete dissolution.
-
Dilution into Aqueous Buffer:
-
Vigorously stir your target aqueous buffer.
-
Add the organic stock solution dropwise to the stirring buffer.
-
Observe for any signs of precipitation. If precipitation occurs, you may need to increase the proportion of the organic co-solvent or decrease the final concentration of this compound.
-
-
Final Volume: Adjust to the final volume with your aqueous buffer.
Visual Guides
Experimental Workflow for Solubilization
Caption: Workflow for dissolving this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting solubility issues.
purification challenges of N-Pivaloyl-L-tyrosine and its derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of N-Pivaloyl-L-tyrosine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The most common impurities include:
-
Unreacted L-tyrosine: Due to incomplete acylation.
-
Pivalic acid or pivaloyl chloride/anhydride: Residual acylating agent and its hydrolysis product.
-
O,N-dipivaloyl-L-tyrosine: A common side-product where both the amino and the phenolic hydroxyl groups of L-tyrosine are acylated. The bulky pivaloyl group can sometimes favor N-acylation, but O-acylation can still occur, especially if the reaction conditions are not carefully controlled.
-
Diastereomers: If the starting L-tyrosine contains some D-isomer, or if racemization occurs during synthesis, the final product will be contaminated with the corresponding N-Pivaloyl-D-tyrosine.
Q2: What are the primary methods for purifying this compound?
A2: The two primary purification methods are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the scale of the purification.
Q3: I am having trouble getting my this compound to crystallize. It keeps "oiling out". What should I do?
A3: "Oiling out" is a common problem, especially with N-protected amino acids which can be prone to forming amorphous solids or oils. Here are a few troubleshooting steps:
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Scratch the inside of the flask: Use a glass rod to scratch the flask below the surface of the solution to create nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the supersaturated solution can induce crystallization.
-
Re-evaluate your solvent system: The solvent may not be ideal. Try a different solvent or a mixture of solvents. For instance, if your compound is too soluble, add a co-solvent in which it is less soluble (an anti-solvent) dropwise until turbidity is observed, then heat until the solution is clear again and allow it to cool slowly.
-
Ensure high purity of the starting material for crystallization: The presence of impurities can significantly inhibit crystallization. It may be necessary to perform a preliminary purification by column chromatography.
Q4: Is the pivaloyl protecting group stable during purification?
A4: The pivaloyl group is generally stable under neutral and mildly acidic or basic conditions typically used for recrystallization and silica (B1680970) gel chromatography. However, it can be cleaved under strong acidic or basic conditions, especially at elevated temperatures. It is substantially more stable to hydrolysis than other acyl protecting groups like the acetyl group.[1][2]
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a given solvent at different temperatures.
Problem 1: The compound does not dissolve in the hot solvent.
| Possible Cause | Solution |
| Insufficient solvent volume. | Gradually add more solvent until the compound dissolves. |
| Incorrect solvent choice. | The compound may be poorly soluble in the chosen solvent even at elevated temperatures. Consult the solubility data table and choose a solvent with better solubilizing power. |
| Presence of insoluble impurities. | If the bulk of the compound dissolves but some solid remains, perform a hot filtration to remove the insoluble impurities before allowing the solution to cool. |
Problem 2: No crystals form upon cooling.
| Possible Cause | Solution |
| The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. |
| The compound is too soluble in the chosen solvent. | Add an "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the cooled solution until it becomes slightly cloudy, then warm gently until clear and cool slowly. |
| Inhibition of nucleation. | Scratch the inner wall of the flask with a glass rod or add a seed crystal. |
Column Chromatography
Flash column chromatography is a common method for purifying larger quantities of material or for separating compounds with similar polarities.
Problem 1: Poor separation of the desired product from impurities on the column.
| Possible Cause | Solution |
| Inappropriate mobile phase. | The polarity of the eluent may be too high or too low. Optimize the solvent system using Thin Layer Chromatography (TLC) first to achieve good separation between the spots of your product and impurities. A common starting point for amino acid derivatives is a mixture of n-butanol, acetic acid, and water.[3] |
| Column overloading. | Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample. |
| The column was not packed properly. | This can lead to channeling. Ensure the silica gel is packed uniformly. |
Problem 2: The compound is not eluting from the column.
| Possible Cause | Solution |
| The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate (B1210297) gradient, increase the percentage of ethyl acetate. |
| The compound is interacting strongly with the silica gel. | The acidic nature of this compound can cause strong interactions with the silica. Adding a small amount of a polar solvent with acidic or basic properties (e.g., acetic acid or a few drops of triethylamine) to the mobile phase can help to improve elution. |
Data Presentation
Solubility of N-Acyl-L-tyrosine Derivatives
| Solvent | L-Tyrosine | Expected Solubility of this compound |
| Water | Sparingly soluble (0.45 g/L at 25°C)[4] | Sparingly soluble to insoluble |
| Methanol (B129727) | Sparingly soluble[2] | Soluble |
| Ethanol | Sparingly soluble[2][4] | Soluble |
| Acetone | Insoluble[4] | Soluble |
| Ethyl Acetate | Insoluble | Soluble |
| Dichloromethane (B109758) | Insoluble | Soluble |
| Hexane | Insoluble | Insoluble |
| Dimethyl Sulfoxide (DMSO) | Soluble[5] | Soluble |
| 1M HCl | Soluble[5] | Soluble |
| 1M NaOH | Soluble[4] | Soluble |
Typical Purification Outcomes (Qualitative)
| Purification Method | Expected Purity | Expected Yield | Notes |
| Recrystallization | >98% | 60-90% | Highly dependent on the initial purity and the choice of solvent. May require multiple recrystallizations. |
| Flash Column Chromatography | >99% | 70-95% | Effective for removing impurities with different polarities. Yield depends on the separation efficiency. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization for your specific sample.
-
Solvent Selection: Based on solubility tests, choose a solvent or solvent pair in which this compound is soluble when hot and sparingly soluble when cold. Ethyl acetate/hexane or ethanol/water are common choices for N-protected amino acids.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent. Stir and heat the mixture until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Develop a TLC method to determine the optimal mobile phase for separation. A good solvent system will show a clear separation between the product spot and impurity spots, with the product having an Rf value between 0.2 and 0.4. A common mobile phase for amino acid derivatives is a gradient of methanol in dichloromethane or an n-butanol/acetic acid/water mixture.[3]
-
Column Packing: Pack a flash chromatography column with silica gel using the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if a gradient elution is being used.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for 'oiling out' during crystallization.
References
dealing with steric hindrance in reactions involving N-Pivaloyl-L-tyrosine
Welcome to the technical support center for reactions involving N-Pivaloyl-L-tyrosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to steric hindrance in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the pivaloyl group used?
This compound is a derivative of the amino acid L-tyrosine where the amino group is protected by a pivaloyl group. The pivaloyl group, with its bulky tert-butyl structure, is used as a protecting group in organic synthesis. It is known for its steric bulk, which can be both an advantage and a challenge. This bulk can prevent unwanted side reactions at the N-terminus and in some cases, direct reactions to other parts of the molecule. However, this same steric hindrance can make subsequent reactions, such as amide bond formation or deprotection, more difficult.
Q2: What are the main challenges when working with this compound?
The primary challenge is overcoming the steric hindrance caused by the bulky pivaloyl group. This can lead to:
-
Low reaction yields: The pivaloyl group can physically block reagents from accessing the reactive sites.
-
Slow reaction rates: Increased steric hindrance raises the activation energy of the reaction, requiring longer reaction times or harsher conditions.
-
Difficulty in deprotection: Removal of the pivaloyl group is notoriously difficult compared to more common protecting groups like Boc or Fmoc.[1]
-
Solubility issues: Like L-tyrosine itself, this compound may have limited solubility in some common organic solvents, which can impede reactions.
Q3: Are there any known biological roles or signaling pathway involvements for this compound?
Currently, there is limited direct evidence in the scientific literature to suggest that this compound has a specific, defined role in biological signaling pathways. Its use is primarily as a synthetic intermediate in the development of more complex molecules for pharmaceutical research. L-tyrosine itself is a crucial precursor in the biosynthesis of neurotransmitters like dopamine (B1211576) and hormones such as thyroxine.[2] Research into the biological activities of N-pivaloyl amino acids is ongoing in the field of drug discovery.
Troubleshooting Guides
Issue 1: Low Yield in Esterification of this compound
Symptoms:
-
Incomplete conversion of the carboxylic acid to the ester.
-
Low isolated yield of the desired ester product.
-
Presence of starting material and/or byproducts in NMR or LC-MS analysis.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Steric Hindrance | The bulky pivaloyl group hinders the approach of the alcohol. |
| Solution 1: Use a less hindered alcohol. If the experimental design allows, using a smaller alcohol (e.g., methanol (B129727), ethanol) will be more successful than bulkier alcohols. | |
| Solution 2: Increase reaction temperature. Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions. | |
| Solution 3: Use a more reactive esterification reagent. Instead of a simple acid catalysis (e.g., H2SO4 in alcohol), consider using thionyl chloride (SOCl2) in the corresponding alcohol. This in situ generation of HCl provides anhydrous and highly acidic conditions that can drive the reaction to completion.[3][4][5][6] | |
| Insufficient Activation | The carboxylic acid is not sufficiently activated for nucleophilic attack by the alcohol. |
| Solution: Employ a stronger coupling agent. Use of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with an activating agent such as DMAP (4-dimethylaminopyridine) can facilitate esterification. | |
| Poor Solubility | This compound may not be fully dissolved in the reaction solvent. |
| Solution: Choose an appropriate solvent. Consider using a co-solvent system to improve solubility. For example, a mixture of dichloromethane (B109758) (DCM) and dimethylformamide (DMF) can be effective. |
This protocol is based on general procedures for amino acid esterification and adapted for this compound.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in anhydrous methanol (10-20 mL per gram of starting material).
-
Cooling: Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise to the stirred suspension. The reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl2.
-
Purification: The resulting crude product, the methyl ester hydrochloride salt, can be purified by recrystallization from an appropriate solvent system (e.g., methanol/ether).
Issue 2: Inefficient Amide Bond Formation with Sterically Hindered Amines
Symptoms:
-
Low yield of the desired amide product.
-
Significant amount of unreacted this compound and/or amine.
-
Formation of side products, such as the activated ester intermediate.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Severe Steric Hindrance | The combination of the bulky pivaloyl group and a hindered amine presents a significant steric challenge. |
| Solution 1: Use a highly efficient coupling reagent. Standard coupling reagents may not be sufficient. Consider using more potent reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). | |
| Solution 2: Increase reaction time and/or temperature. Allow the reaction to proceed for a longer period (e.g., 24-48 hours). A moderate increase in temperature (e.g., to 40-50°C) can also be beneficial, but monitor for racemization. | |
| Solution 3: In situ formation of an acid fluoride (B91410). Convert the carboxylic acid to the more reactive acyl fluoride in situ using a reagent like cyanuric fluoride, followed by the addition of the amine. | |
| Low Nucleophilicity of the Amine | The steric bulk around the nitrogen of the amine reduces its nucleophilicity. |
| Solution: Use a non-nucleophilic base. Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) to activate the carboxylic acid without competing with the amine nucleophile. |
-
Preparation: Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent like DMF or a mixture of DCM/DMF in a flame-dried flask under an inert atmosphere.
-
Activation: Add HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.5 equivalents) to the solution. Stir for 15-30 minutes at room temperature to allow for the formation of the activated ester.
-
Amine Addition: Add the sterically hindered amine (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS. If the reaction is slow, consider gentle heating to 40°C.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Issue 3: Difficulty in Removing the N-Pivaloyl Protecting Group
Symptoms:
-
Incomplete deprotection, with significant starting material remaining.
-
Degradation of the target molecule under harsh deprotection conditions.
-
Formation of side products due to the reactivity of the deprotected amine.
Possible Causes and Solutions:
| Cause | Recommended Action |
| High Stability of the Pivaloyl Amide | The pivaloyl group is notoriously difficult to remove due to the stability of the amide bond and steric hindrance.[1] |
| Solution 1: Use a strong base. Lithium diisopropylamide (LDA) has been shown to be effective for the deprotection of N-pivaloylindoles and can be adapted for this compound.[1] This method requires careful control of stoichiometry and temperature. | |
| Solution 2: Reductive cleavage. Strong reducing agents like Lithium Aluminum Hydride (LiAlH4) can cleave the pivaloyl group, although this may not be compatible with other functional groups in the molecule. | |
| Harsh Reaction Conditions | The conditions required for deprotection may be too harsh for the rest of the molecule. |
| Solution: Optimize reaction conditions. Carefully screen the temperature and reaction time for the deprotection. For the LDA method, starting at a low temperature and slowly warming might be necessary. |
This protocol is adapted from the deprotection of N-pivaloylindoles.[1]
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the this compound derivative (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
LDA Addition: Slowly add a solution of LDA in THF (2-3 equivalents) to the reaction mixture.
-
Reaction: After the addition, allow the reaction to slowly warm to room temperature or gently heat to 40-45°C and stir for several hours. Monitor the reaction progress carefully by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench the reaction at 0°C by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Work-up and Purification: Extract the product with an appropriate organic solvent, wash the organic layer, dry it, and concentrate it. Purify the deprotected amino acid derivative by chromatography or recrystallization.
Data Presentation
Due to the lack of specific comparative studies in the literature for this compound, the following tables provide an illustrative comparison of expected yields based on general principles of steric hindrance in peptide coupling. Actual yields will vary based on the specific substrates and reaction conditions.
Table 1: Illustrative Yield Comparison for Amide Coupling with Different Amines
| This compound Coupling Partner | Expected Relative Yield | Notes |
| Glycine methyl ester | High (>90%) | Minimal steric hindrance from the amine. |
| Valine methyl ester | Moderate (60-80%) | β-branched amino acid introduces moderate steric bulk. |
| Diisopropylamine | Low to Moderate (30-60%) | Highly hindered secondary amine significantly impacts reaction efficiency. |
| tert-Butylamine | Very Low (<20%) | Extremely hindered primary amine. May require specialized conditions. |
Table 2: Illustrative Comparison of Coupling Reagents for a Hindered Amide Formation
| Coupling Reagent | Expected Relative Yield | Reaction Time |
| DCC/HOBt | Low | 24-48 h |
| HBTU/DIPEA | Moderate | 12-24 h |
| HATU/DIPEA | High | 4-12 h |
| COMU/DIPEA | High | 2-8 h |
Visualizations
Experimental Workflow for Amide Coupling
Caption: A generalized workflow for the amide coupling of this compound with a sterically hindered amine.
Troubleshooting Logic for Low Yield Reactions
Caption: A decision-making flowchart for troubleshooting low-yield reactions involving this compound.
References
- 1. sciforum.net [sciforum.net]
- 2. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 6. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
common impurities found in commercial N-Pivaloyl-L-tyrosine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common impurities found in commercial N-Pivaloyl-L-tyrosine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: The most common impurities in commercial this compound typically arise from the starting materials and the synthesis process. These include:
-
Starting Materials: Unreacted L-tyrosine and residual pivalic acid.
-
Synthesis Byproducts: Di-pivaloylated tyrosine (O,N-bis(pivaloyl)-L-tyrosine) and isomers of the final product.
-
Degradation Products: Products arising from the breakdown of this compound under suboptimal storage conditions.
Q2: What are the potential sources of these impurities?
A2: Impurities can be introduced at various stages of the manufacturing process:
-
Raw Materials: The purity of the initial L-tyrosine and pivaloyl chloride is crucial. Impurities in these starting materials can carry through to the final product.
-
Synthesis Reaction: The reaction conditions for N-acylation can influence the formation of byproducts. For instance, the presence of moisture can lead to the hydrolysis of pivaloyl chloride, forming pivalic acid. Additionally, reaction conditions might favor the acylation of the phenolic hydroxyl group of tyrosine, leading to the formation of a di-pivaloylated impurity.
-
Purification Process: Incomplete removal of byproducts, unreacted starting materials, and solvents during crystallization and drying steps can result in their presence in the final product.
-
Storage and Handling: Improper storage conditions, such as exposure to high temperatures, light, or humidity, can lead to the degradation of this compound.
Q3: How can I detect the presence of these impurities in my sample?
A3: Several analytical techniques can be employed to detect and quantify impurities in this compound:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying the main component and its impurities. A reversed-phase HPLC method with UV detection is commonly used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the impurities present, helping in their identification.
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to provide molecular weight information of the impurities, aiding in their identification.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative assessment of purity and for monitoring the progress of purification.
Q4: What are the acceptable limits for these impurities in pharmaceutical-grade this compound?
A4: The acceptable limits for impurities are defined by regulatory bodies such as the ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use). These limits depend on the dosage and route of administration of the final drug product. For research-grade material, the acceptable impurity levels are determined by the specific experimental requirements.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptoms: Your HPLC analysis of this compound shows additional peaks besides the main product peak.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Unreacted L-tyrosine | Compare the retention time of the unexpected peak with a standard of L-tyrosine. L-tyrosine is more polar and will likely elute earlier than this compound in a reversed-phase HPLC system. |
| Di-pivaloylated byproduct | This impurity is less polar and will likely have a longer retention time. Mass spectrometry can be used to confirm the presence of a di-pivaloylated species (higher molecular weight). |
| Pivalic Acid | Pivalic acid may be present if the pivaloyl chloride starting material contained it or if hydrolysis occurred during the reaction. Compare the retention time with a pivalic acid standard. |
| Solvent-related peaks | Ensure that the solvents used for sample preparation and the mobile phase are of high purity and are properly degassed. Run a blank gradient to identify any solvent-related artifacts. |
| Degradation of the sample | If the sample has been stored improperly, it may have degraded. Analyze a freshly prepared sample or a new batch of the compound. |
Issue 2: Inconsistent Experimental Results
Symptoms: You are observing variability in your experimental outcomes when using different batches of this compound.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Batch-to-batch variability in purity | Request the certificate of analysis (CoA) for each batch from the supplier. Perform your own purity analysis (e.g., by HPLC) to confirm the purity and impurity profile of each batch. |
| Presence of reactive impurities | Certain impurities might interfere with your specific application. Identify the impurities using techniques like LC-MS and NMR to understand their potential reactivity in your experimental setup. |
| Incorrect quantification of the compound | Ensure that the concentration of your this compound solutions is accurate. Impurities can affect the measured weight. Purity by HPLC (area percent) should be considered for accurate concentration calculations. |
Data Presentation
Table 1: Common Impurities and their Potential Sources
| Impurity Name | Chemical Structure | Potential Source(s) |
| L-tyrosine | C₉H₁₁NO₃ | Unreacted starting material |
| Pivalic Acid | C₅H₁₀O₂ | Hydrolysis of pivaloyl chloride |
| O,N-bis(pivaloyl)-L-tyrosine | C₁₉H₂₇NO₅ | Byproduct of the synthesis reaction |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
Objective: To determine the purity of this compound and to detect the presence of L-tyrosine and the di-pivaloylated byproduct.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound sample
-
L-tyrosine standard
-
Pivalic acid standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare stock solutions of L-tyrosine and pivalic acid (1 mg/mL) in the same solvent.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
-
Analysis:
-
Inject the blank (solvent), followed by the standards and the sample solution.
-
Identify the peaks based on their retention times compared to the standards.
-
Calculate the purity of the this compound sample based on the peak area percentages.
-
Mandatory Visualization
Caption: Synthesis pathway of this compound and the origin of common impurities.
Caption: Troubleshooting workflow for identifying unexpected peaks in an HPLC chromatogram.
optimizing reaction times for N-Pivaloyl-L-tyrosine coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction times for N-Pivaloyl-L-tyrosine coupling in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling this compound?
A1: The primary challenges associated with the coupling of this compound stem from the steric hindrance caused by the bulky pivaloyl (t-butylcarbonyl) protecting group on the N-terminus. This steric bulk can significantly slow down the coupling reaction rate compared to less hindered amino acids. Additionally, as with many peptide synthesis reactions, issues such as peptide aggregation on the solid support can further impede the reaction.[1]
Q2: How can I activate the carboxyl group of this compound for coupling?
A2: A common method for activating the carboxyl group of N-protected amino acids is the formation of a mixed anhydride (B1165640). For this compound, this can be achieved using pivaloyl chloride in the presence of a base like triethylamine (B128534) and pyridine (B92270).[2] This activated species can then react with the free amine of the growing peptide chain.
Q3: What are the recommended coupling reagents for sterically hindered amino acids like this compound?
A3: For sterically hindered amino acids, more potent coupling reagents are generally recommended. While a specific list for this compound is not extensively documented, principles from general peptide synthesis suggest the following are good candidates:
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are known for their high reactivity and speed, making them suitable for overcoming steric challenges.[3]
-
Phosphonium Salts: Reagents such as PyAOP and PyBOP are also highly effective, particularly for coupling sterically demanding amino acids.[4][5]
-
Carbodiimides with Additives: A combination of a carbodiimide (B86325) like DIC with an additive such as OxymaPure or HOBt can also be effective.[3]
It is often advisable to screen a few different coupling reagents to determine the optimal choice for your specific peptide sequence.
Q4: How can I monitor the completion of the coupling reaction?
A4: Several qualitative tests can be used to monitor the presence of unreacted primary and secondary amines on the solid support, indicating an incomplete reaction. These include:
-
Kaiser Test: Detects primary amines, resulting in an intense blue color if the coupling is incomplete.[6]
-
Isatin Test or Chloranil Test: These are useful for detecting secondary amines (like proline) and can also be used as a secondary check.[6]
-
2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test: This test is based on the acid-base reaction of an indicator with the basic amino group.[6]
Q5: What should I do if the coupling reaction is slow or incomplete?
A5: If monitoring indicates an incomplete reaction, a second coupling step (double coupling) should be performed.[6] If the issue persists, consider changing the reaction conditions, such as switching to a more potent coupling reagent (e.g., HATU instead of HBTU) or using a different solvent like NMP or DMSO, which can help to disrupt peptide aggregation.[6] If unreacted amines are still present after a second coupling, they should be "capped" by treating the resin with acetic anhydride to prevent the formation of deletion peptide impurities.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Slow or Incomplete Coupling | Steric Hindrance: The bulky N-pivaloyl group is impeding the approach of the activated amino acid to the peptide chain. | - Use a more potent coupling reagent such as HATU, HCTU, or PyAOP. - Increase the reaction time. - Perform a double coupling. |
| Peptide Aggregation: The growing peptide chain is folding on the resin, making the N-terminus inaccessible. | - Change the solvent to NMP or DMSO to disrupt secondary structures. - Increase the reaction temperature. | |
| Suboptimal Activation: The carboxyl group of this compound is not being efficiently activated. | - Ensure the use of an appropriate activation method, such as forming a mixed anhydride with pivaloyl chloride.[2] - If using a coupling reagent, ensure it is fresh and used in the correct stoichiometry. | |
| Formation of Deletion Peptides | Incomplete Coupling: Unreacted N-terminal amines from the previous cycle are reacting in the current coupling step. | - After an incomplete coupling (as indicated by a positive monitoring test), perform a second coupling. - If the second coupling is still incomplete, cap the remaining free amines with acetic anhydride before proceeding to the next deprotection step.[6] |
| Difficulty in Deprotecting the N-Pivaloyl Group | Protecting Group Stability: The pivaloyl group is known to be difficult to remove under standard conditions. | - While specific protocols for N-pivaloyl deprotection in peptide synthesis are not readily available in the provided context, literature on deprotecting N-pivaloylindoles suggests that strong bases like lithium diisopropylamide (LDA) can be effective.[7] However, the compatibility of such harsh conditions with the peptide and solid support must be carefully considered. Standard peptide cleavage cocktails (e.g., TFA-based) may not be sufficient. |
Experimental Protocols
Protocol 1: Activation of this compound using Pivaloyl Chloride
This protocol is adapted from a general procedure for amino acid activation.[2]
Materials:
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Pyridine, anhydrous
-
Triethylamine (TEA), anhydrous
-
Pivaloyl chloride
-
Reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried reaction vessel.
-
Add pyridine and triethylamine to the solution.
-
Cool the reaction mixture to -10°C to -15°C.
-
Slowly add pivaloyl chloride to the cooled solution with constant stirring to form the mixed anhydride.
-
Allow the activation to proceed for a short period (e.g., 2 minutes) before adding it to the deprotected peptide-resin.
Protocol 2: Monitoring Coupling Reaction with the Kaiser Test
Materials:
-
Resin sample from the reaction vessel
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine
-
Small test tube
-
Heating block or water bath at 100°C
Procedure:
-
Take a small sample of the resin (a few beads) and wash thoroughly with DMF to remove any residual reagents.
-
Place the washed resin beads in a small test tube.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Intense blue beads and/or solution: Incomplete coupling (positive result).
-
Yellow or colorless beads and solution: Complete coupling (negative result).
-
Visual Guides
Caption: General workflow for this compound coupling in solid-phase peptide synthesis.
Caption: Troubleshooting logic for incomplete this compound coupling reactions.
References
impact of different coupling reagents on N-Pivaloyl-L-tyrosine efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the synthesis of N-Pivaloyl-L-tyrosine, focusing on the impact of different coupling reagents on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reagents used for the synthesis of this compound?
A1: The most common coupling reagents for amide bond formation, including the synthesis of this compound, can be broadly categorized into three main classes:
-
Carbodiimides: Such as N,N'-Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[1][2]
-
Uronium/Aminium Salts: Highly efficient reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). HATU is often considered a "gold standard" for difficult couplings due to its high reactivity and ability to suppress epimerization.[3]
-
Phosphonium (B103445) Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also very effective and are known for producing byproducts that are generally less problematic than those from uronium salts.
Q2: What are the potential side reactions when synthesizing this compound?
A2: The primary side reaction of concern is the O-acylation of the phenolic hydroxyl group of the tyrosine side chain.[4] This can lead to the formation of a di-pivaloylated product. Another potential issue, common in peptide coupling, is racemization at the alpha-carbon of the L-tyrosine, although this is generally less of a concern with modern coupling reagents like HATU.[1][3] Incomplete reactions can also lead to the presence of unreacted L-tyrosine in the final product.
Q3: How can I minimize O-acylation of the tyrosine side chain?
A3: While the phenolic hydroxyl group of tyrosine is generally less reactive than the alpha-amino group, O-acylation can occur, especially with highly reactive acylating agents or under forcing conditions. To minimize this:
-
Control Stoichiometry: Use a slight excess of the coupling reagent and pivalic acid, but avoid a large excess.
-
Reaction Conditions: Perform the reaction at a controlled temperature, typically starting at 0°C and allowing it to warm to room temperature.
-
Choice of Reagents: Using a milder coupling reagent or a method that favors N-acylation can be beneficial. In some cases, protecting the hydroxyl group of tyrosine might be considered if O-acylation is a persistent issue, though for a simple N-pivaloylation, this is often not necessary.[4]
Q4: My reaction yield is low. What are the possible causes and solutions?
A4: Low yield in the synthesis of this compound can be attributed to several factors. Please refer to the troubleshooting guide below for a systematic approach to addressing this issue.
Troubleshooting Guides
Issue 1: Low Yield of this compound
This guide will help you troubleshoot and optimize the reaction to improve the yield of your desired product.
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Coupling Reagent | Consider switching to a more powerful coupling reagent. For example, if you are using EDC/HOBt, you might try HATU or PyBOP. | Uronium and phosphonium salt-based reagents are generally more reactive and can lead to higher yields, especially for sterically hindered substrates. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and time. Most coupling reactions are initiated at 0°C and then allowed to warm to room temperature over several hours. | Temperature can significantly impact reaction kinetics. Too low a temperature may lead to an incomplete reaction, while too high a temperature can increase side reactions. |
| Poor Solubility of Reagents | Ensure that all reagents, particularly L-tyrosine, are fully dissolved in the reaction solvent. Common solvents include Dimethylformamide (DMF) or Dichloromethane (DCM). | Poor solubility can lead to a heterogeneous reaction mixture and incomplete conversion. |
| Reagent Degradation | Use fresh, high-purity coupling reagents and anhydrous solvents. | Coupling reagents can be sensitive to moisture and may degrade over time, leading to reduced activity. |
| Incorrect Stoichiometry | Carefully check the molar equivalents of all reagents. Typically, a slight excess (1.1-1.5 equivalents) of pivalic acid and the coupling reagent relative to L-tyrosine is used. | Incorrect stoichiometry can lead to an incomplete reaction or the formation of side products. |
Data Presentation
The following table provides an illustrative comparison of the expected efficiency of different coupling reagents for the synthesis of this compound based on their general reactivity. Note: The presented yields are typical ranges and can vary significantly based on specific experimental conditions.
| Coupling Reagent | Class | Typical Yield (%) | Key Advantages | Potential Disadvantages |
| EDC/HOBt | Carbodiimide | 70-85% | Cost-effective, readily available. | Can lead to the formation of N-acylurea byproduct, moderate reactivity.[2] |
| HATU | Uronium Salt | 90-98% | High reactivity, fast reaction times, low racemization.[3] | Higher cost, potential for guanidinylation of the amino group if used in large excess. |
| HBTU | Uronium Salt | 85-95% | Good reactivity, widely used. | Can also cause guanidinylation. |
| PyBOP | Phosphonium Salt | 88-96% | High efficiency, byproducts are generally less problematic. | Can be more expensive than carbodiimides. |
Experimental Protocols
General Protocol for the Synthesis of this compound using a Coupling Reagent
This protocol provides a general methodology. The specific amounts and reaction times may need to be optimized for your specific laboratory conditions.
Materials:
-
L-Tyrosine
-
Pivalic Acid
-
Coupling Reagent (e.g., HATU, EDC/HOBt, PyBOP)
-
Base (e.g., Diisopropylethylamine - DIPEA, or N-Methylmorpholine - NMM)
-
Anhydrous Solvent (e.g., DMF, DCM)
-
Reaction Vessel (Round-bottom flask)
-
Magnetic Stirrer
-
Ice Bath
-
Standard work-up and purification reagents (e.g., ethyl acetate, HCl solution, sodium bicarbonate solution, brine, anhydrous magnesium sulfate)
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve L-Tyrosine (1 equivalent) and pivalic acid (1.1 equivalents) in the appropriate anhydrous solvent.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Reagents:
-
For Uronium/Phosphonium Reagents (e.g., HATU, PyBOP): Add the coupling reagent (1.1 equivalents) to the reaction mixture, followed by the dropwise addition of a base such as DIPEA (2.2 equivalents).
-
For Carbodiimides (e.g., EDC/HOBt): Add HOBt (1.1 equivalents) and EDC (1.1 equivalents) to the reaction mixture.
-
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, and then let it warm to room temperature and stir for an additional 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction with water or a dilute acid solution.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer successively with a dilute acid (e.g., 1N HCl), a dilute base (e.g., saturated sodium bicarbonate solution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Mandatory Visualizations
Experimental Workflow
References
Validation & Comparative
A Comparative Guide to N-Pivaloyl-L-tyrosine and Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the choice of protected amino acids is paramount to achieving high yields and purity of the target peptide. For the incorporation of tyrosine residues, Fmoc-Tyr(tBu)-OH has become the gold standard within the widely adopted Fmoc/tBu orthogonal protection strategy. This guide provides a detailed comparison of Fmoc-Tyr(tBu)-OH with a potential, albeit less conventional, alternative: N-Pivaloyl-L-tyrosine. The comparison is based on established experimental data for Fmoc-Tyr(tBu)-OH and inferred properties of this compound derived from the known characteristics of the pivaloyl protecting group.
Executive Summary
Fmoc-Tyr(tBu)-OH is a commercially available and extensively validated building block for SPPS, offering a robust and reliable method for incorporating tyrosine. Its orthogonal protection scheme, with the base-labile Fmoc group for Nα-protection and the acid-labile tert-butyl (tBu) group for side-chain protection, is a cornerstone of modern peptide synthesis.[1][2]
This compound, on the other hand, is not a standard reagent for SPPS. The pivaloyl (Piv) group is a bulky acyl-type protecting group known for its steric hindrance and challenging removal.[3][4] While it has found applications in other areas of organic synthesis, its use as a temporary Nα-protecting group in SPPS is not documented in readily available literature. This guide will, therefore, extrapolate its potential performance characteristics based on the chemical properties of the pivaloyl group.
At a Glance: Key Differences
| Feature | Fmoc-Tyr(tBu)-OH | This compound (Inferred) |
| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Pivaloyl (tert-butylcarbonyl) |
| Side-Chain Protection | tBu (tert-butyl) | None (phenolic hydroxyl is unprotected) |
| Deprotection (Nα) | Mild base (e.g., 20% piperidine (B6355638) in DMF) | Harsh conditions (strong acid, base, or reduction) |
| Orthogonality | Fully orthogonal with acid-labile side-chain protecting groups | Not orthogonal with standard SPPS strategies |
| Coupling Efficiency | High with standard coupling reagents | Potentially lower due to steric hindrance |
| Side Reactions | Minimal with proper scavengers | Potential for O-acylation of the unprotected phenol |
| Commercial Availability | Widely available | Not commercially available as a standard SPPS reagent |
Chemical Structures
Figure 1. Chemical structures of Fmoc-Tyr(tBu)-OH and this compound.
Performance in SPPS: A Detailed Comparison
Coupling Efficiency
The efficiency of the coupling reaction is critical for the overall success of SPPS.
Fmoc-Tyr(tBu)-OH: The coupling of Fmoc-Tyr(tBu)-OH is generally efficient using standard coupling reagents such as HBTU, HATU, or DIC/Oxyma.[3] The tBu protection of the phenolic hydroxyl group prevents side reactions, ensuring that the activated carboxyl group exclusively reacts with the free amine of the growing peptide chain.[2]
This compound (Inferred): The bulky nature of the pivaloyl group could introduce significant steric hindrance, potentially leading to slower and less efficient coupling reactions. This might necessitate the use of more potent coupling reagents, longer reaction times, or double coupling protocols to achieve satisfactory incorporation. Furthermore, the unprotected phenolic hydroxyl group of the tyrosine side chain is susceptible to O-acylation by the activated carboxyl group of the incoming amino acid, leading to the formation of branched peptide impurities.
Deprotection Conditions
The conditions required for the removal of the Nα-protecting group are a defining feature of any SPPS strategy.
Fmoc-Tyr(tBu)-OH: The Fmoc group is cleaved under mild basic conditions, typically using a 20% solution of piperidine in DMF.[1] This allows for the use of acid-labile side-chain protecting groups, forming the basis of the orthogonal Fmoc/tBu strategy.
Figure 2. Standard workflow for a single coupling cycle in Fmoc-based SPPS.
This compound (Inferred): The pivaloyl group is notoriously difficult to remove. Deprotection typically requires harsh conditions such as strong acids (e.g., concentrated H2SO4), strong bases (e.g., LDA), or reductive methods (e.g., LiAlH4).[3][4] These conditions are generally incompatible with the stability of the peptide backbone and other protecting groups used in SPPS, making the pivaloyl group unsuitable as a temporary Nα-protecting group in a standard SPPS workflow.
Impact on Final Peptide Purity
The choice of protected amino acid directly influences the purity of the crude peptide obtained after cleavage from the resin.
Fmoc-Tyr(tBu)-OH: The use of Fmoc-Tyr(tBu)-OH generally leads to high-purity crude peptides. The robust side-chain protection minimizes side reactions during synthesis. During the final cleavage from the resin with strong acid (e.g., TFA), scavengers are typically added to prevent the reattachment of the released tBu cation to sensitive residues like tryptophan or methionine.
This compound (Inferred): The use of this compound in SPPS would likely result in a complex mixture of products. Incomplete couplings would lead to deletion sequences. O-acylation of the unprotected tyrosine side chain would result in branched impurities. The harsh conditions required for pivaloyl group removal would likely cause significant degradation of the peptide.
Experimental Protocols
Standard Protocol for Fmoc-Tyr(tBu)-OH in Manual SPPS
This protocol is for a standard 0.1 mmol scale synthesis.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol) in DMF (5 mL) for 30 minutes in a fritted syringe.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (5 mL) for 5 minutes. Drain. Repeat the treatment for 15 minutes. Wash the resin thoroughly with DMF (5 x 5 mL).
-
Coupling of Fmoc-Tyr(tBu)-OH:
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (0.4 mmol, 4 eq.), a coupling reagent like HBTU (0.4 mmol, 4 eq.), and a base like DIPEA (0.8 mmol, 8 eq.) in DMF (2 mL).
-
Pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether.
-
Hypothetical Protocol for this compound in SPPS (Not Recommended)
A standard, validated protocol for the use of this compound in SPPS is not available in the scientific literature. Based on the chemical properties of the pivaloyl group, a hypothetical and likely problematic workflow is outlined below for illustrative purposes only.
Figure 3. A hypothetical and challenging workflow for SPPS using a pivaloyl protecting group.
Conclusion
The comparison clearly indicates that Fmoc-Tyr(tBu)-OH is the superior and recommended choice for the incorporation of tyrosine in SPPS . Its well-established chemistry, mild deprotection conditions, and compatibility with the orthogonal Fmoc/tBu strategy ensure high-quality peptide synthesis.
In contrast, the use of This compound for SPPS is not a viable strategy with current methodologies . The significant challenges associated with the removal of the pivaloyl group and the lack of side-chain protection for the phenolic hydroxyl group would likely lead to poor synthesis outcomes, including low yields and impure products. Researchers and professionals in drug development should continue to rely on the proven and robust performance of Fmoc-Tyr(tBu)-OH for their peptide synthesis needs.
References
A Researcher's Guide: N-Pivaloyl (Piv) vs. N-Boc Protection for Tyrosine
In the intricate field of peptide synthesis and drug development, the selection of an appropriate protecting group strategy is paramount to achieving high yields and purity. The α-amino group of amino acids, such as tyrosine, must be temporarily blocked to ensure specific, directed peptide bond formation. While the tert-butoxycarbonyl (Boc) group is a cornerstone of peptide chemistry, the N-pivaloyl (Piv) group presents a robust alternative with distinct advantages in stability and orthogonality, particularly for complex, multi-step syntheses.
This guide provides an objective comparison of N-pivaloyl and N-Boc protection for tyrosine, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
Chemical Structures at a Glance
The fundamental difference between the two protecting groups lies in their structure, which dictates their chemical properties. The pivaloyl group's sterically hindered tert-butyl moiety attached directly to the carbonyl carbon results in significantly higher stability compared to the Boc group, where the tert-butyl group is linked via an oxygen atom.
Caption: Chemical structures of L-Tyrosine and its N-Boc and N-Piv protected forms.
Core Comparison: Stability and Orthogonality
The primary advantage of the N-pivaloyl group is its exceptional stability under conditions that would readily cleave the N-Boc group. This robustness makes it a truly orthogonal protecting group in many synthetic schemes.[1][2]
-
N-Boc Group: The Boc group is notoriously acid-labile and is efficiently removed with moderate acids such as trifluoroacetic acid (TFA).[3][4] This sensitivity, while useful for routine synthesis, limits its use in strategies where other acid-labile groups (like tert-butyl ethers on tyrosine side chains or on resins) must be retained.[5][]
-
N-Pivaloyl Group: In stark contrast, the pivaloyl group is substantially more stable and is resistant to the acidic conditions used for Boc removal.[7] Its cleavage requires much harsher conditions, such as strong bases (e.g., lithium diisopropylamide - LDA) or reductive methods.[8][9][10] This resilience allows for selective deprotection of other groups on a complex molecule while the N-Piv protection remains intact, a critical feature for the synthesis of complex peptides or for on-resin modifications.
The workflow below illustrates how the differential stability of Piv, Boc, and Fmoc groups can be exploited in an orthogonal synthesis strategy.
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sciforum.net [sciforum.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
A Comparative Guide to N-Pivaloyl-L-tyrosine and N-Benzoyl-L-tyrosine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide synthesis, the selection of appropriate protecting groups is paramount to achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the final peptide. This guide provides a detailed comparison of two N-acyl protecting groups for L-tyrosine: the sterically hindered N-Pivaloyl (Piv) group and the aromatic N-Benzoyl (Bz) group. This analysis is supported by available experimental data and established principles of peptide chemistry to aid researchers in making informed decisions for their synthetic strategies.
Overview of N-Acyl Protecting Groups in Peptide Synthesis
N-acyl protecting groups play a crucial role in preventing the undesired reaction of the N-terminal amino group during peptide bond formation. The ideal protecting group should be easily introduced, stable during the coupling reaction, prevent racemization, and be removable under conditions that do not compromise the integrity of the peptide chain.[1][2] The choice between different N-acyl groups can significantly impact coupling efficiency, the propensity for racemization, and the overall success of the synthesis.
Comparative Analysis: N-Pivaloyl-L-tyrosine vs. N-Benzoyl-L-tyrosine
This section delves into a comparative analysis of the two protecting groups based on key performance parameters in peptide synthesis.
Coupling Efficiency
The steric and electronic properties of the protecting group can influence the rate and completeness of the coupling reaction.
-
This compound: The bulky tert-butyl group of the pivaloyl moiety introduces significant steric hindrance.[3] This can potentially slow down the coupling reaction, especially when coupling to a sterically hindered amino acid on the growing peptide chain. However, the use of pivaloyl mixed anhydrides has been shown to be effective in the synthesis of N-methylated peptides, suggesting that with appropriate activation, high coupling yields can be achieved.[4][5]
-
N-Benzoyl-L-tyrosine: The benzoyl group is less sterically demanding than the pivaloyl group. The electron-withdrawing nature of the benzoyl group can influence the reactivity of the carboxyl group, but it is generally considered to allow for efficient coupling. In an enzymatic synthesis of a dipeptide, N-benzoyl-L-tyrosine ethyl ester as the acyl donor resulted in a high yield of approximately 90%.[6] While this is an enzymatic method, it indicates the compatibility of the N-benzoyl group in peptide bond formation.
Table 1: Comparison of Coupling Efficiency
| Protecting Group | Key Characteristics | Reported/Expected Coupling Efficiency | References |
| N-Pivaloyl | High steric hindrance from the tert-butyl group. | May require longer coupling times or more potent coupling reagents. Effective in mixed anhydride (B1165640) methods. | [3][4][5] |
| N-Benzoyl | Less steric hindrance, electron-withdrawing. | Generally allows for efficient coupling. Enzymatic synthesis has shown high yields (~90%). | [6] |
Racemization
Racemization of the activated amino acid is a critical side reaction in peptide synthesis, leading to the formation of diastereomeric impurities that are often difficult to separate. The structure of the N-acyl protecting group can significantly influence the rate of racemization.[7][8]
-
This compound: The bulky pivaloyl group can help to suppress racemization. A recent study on the synthesis of N-methylated peptides using pivaloyl mixed anhydrides highlighted excellent racemization suppression.[4][5] This is a significant advantage, particularly when long activation times are required or when coupling racemization-prone residues.
-
N-Benzoyl-L-tyrosine: Acyl protecting groups, in general, can be prone to racemization via the formation of an oxazolone (B7731731) intermediate.[7] The benzoyl group is one such acyl group, and its use may require the addition of racemization suppressants like 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues, especially when using carbodiimide-based coupling reagents.
Table 2: Comparison of Racemization Propensity
| Protecting Group | Tendency for Racemization | Mitigating Factors | References |
| N-Pivaloyl | Low; the steric bulk can suppress oxazolone formation. | Generally provides good stereochemical integrity. | [4][5] |
| N-Benzoyl | Higher; potential for oxazolone-mediated racemization. | Addition of racemization suppressants (e.g., HOBt) is recommended. | [7] |
Deprotection Conditions
The final step in the use of a protecting group is its removal. The conditions required for deprotection must be carefully chosen to avoid degradation of the synthesized peptide.
-
This compound: The pivaloyl group is known to be notoriously difficult to remove due to its steric hindrance and the stability of the amide bond.[3] Methods such as treatment with strong bases like lithium diisopropylamide (LDA) or reducing agents like lithium aluminum hydride (LiAlH4) have been reported for the deprotection of N-pivaloyl indoles and sulfinamides, respectively.[3][9] However, these harsh conditions are generally not compatible with peptide chemistry, as they can lead to peptide degradation. Milder conditions for the cleavage of pivaloyl amides that are compatible with peptide synthesis are not well-established, posing a significant challenge for its application as a temporary N-terminal protecting group.
-
N-Benzoyl-L-tyrosine: The benzoyl group can be removed under relatively milder conditions compared to the pivaloyl group. Treatment with hydrazine (B178648) is a common method for the deprotection of N-benzoyl groups in peptide synthesis.[10] Basic hydrolysis, for instance with sodium methoxide (B1231860) in methanol, can also be employed, although the conditions need to be carefully controlled to avoid epimerization and hydrolysis of peptide bonds.[10]
Table 3: Comparison of Deprotection Conditions
| Protecting Group | Deprotection Method(s) | Compatibility with Peptide Synthesis | References |
| N-Pivaloyl | Strong bases (e.g., LDA), strong reducing agents (e.g., LiAlH4). | Generally incompatible due to harsh conditions. | [3][9] |
| N-Benzoyl | Hydrazine; Basic hydrolysis (e.g., NaOMe/MeOH). | Hydrazine is a compatible method. Basic hydrolysis requires careful optimization. | [10] |
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis of a dipeptide using this compound and N-Benzoyl-L-tyrosine.
Synthesis of a Dipeptide using this compound (Illustrative Protocol)
This protocol is based on the principles of solid-phase peptide synthesis (SPPS) and the use of pivaloyl mixed anhydrides.
Diagram 1: Workflow for Dipeptide Synthesis with this compound
Caption: General workflow for SPPS using this compound.
Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., pre-loaded Wang resin with the C-terminal amino acid) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin-bound amino acid.
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).
-
Activation of this compound: In a separate vessel, dissolve this compound (2 equivalents) in DMF. Add pivaloyl anhydride (2 equivalents) and allow to react for 10-15 minutes to form the mixed anhydride.
-
Coupling: Add the activated this compound solution to the resin and agitate for 2-4 hours. Monitor the reaction completion using a Kaiser test.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and diisopropylethylamine (DIPEA) in DMF.
-
Cleavage and Final Deprotection: After completion of the synthesis, cleave the peptide from the resin and remove the side-chain protecting groups using a standard trifluoroacetic acid (TFA)-based cleavage cocktail. Note: The N-pivaloyl group is highly resistant to TFA cleavage and will likely remain on the N-terminus of the cleaved peptide.
Synthesis of a Dipeptide using N-Benzoyl-L-tyrosine
This protocol follows a standard solid-phase peptide synthesis (SPPS) approach.
Diagram 2: Workflow for Dipeptide Synthesis with N-Benzoyl-L-tyrosine
Caption: General workflow for SPPS using N-Benzoyl-L-tyrosine.
Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., pre-loaded Wang resin with the C-terminal amino acid) in DMF for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Activation and Coupling of N-Benzoyl-L-tyrosine:
-
In a separate vessel, dissolve N-Benzoyl-L-tyrosine (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2 minutes.
-
Add the activated solution to the resin and agitate for 1-2 hours. Monitor the reaction completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
N-Benzoyl Deprotection (on-resin): Treat the resin with a solution of 5% hydrazine in DMF for 30 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a TFA-based cleavage cocktail.
Signaling Pathways and Logical Relationships
The choice of protecting group does not directly influence biological signaling pathways. However, the success of the synthesis of a bioactive peptide, which does interact with signaling pathways, is critically dependent on the chosen synthetic strategy, including the protecting groups.
Diagram 3: Logical Relationship in Protecting Group Selection
Caption: Decision factors for selecting an N-acyl protecting group.
Conclusion
The choice between this compound and N-Benzoyl-L-tyrosine for peptide synthesis involves a trade-off between racemization control and ease of deprotection.
-
This compound offers the significant advantage of suppressing racemization due to its steric bulk. However, the extreme difficulty in removing the pivaloyl group under peptide-compatible conditions makes it unsuitable for use as a temporary N-terminal protecting group in most standard peptide synthesis strategies. Its application might be more relevant in specific cases where the N-terminal pivaloyl group is desired in the final product or where novel, compatible deprotection methods are developed.
-
N-Benzoyl-L-tyrosine represents a more conventional choice. While it may be more prone to racemization than its pivaloyl counterpart, this can be effectively managed with the use of appropriate additives. The well-established and relatively mild deprotection protocols, such as treatment with hydrazine, make it a more practical option for the routine synthesis of tyrosine-containing peptides.
For researchers prioritizing stereochemical purity above all and working on short peptides where a final, difficult deprotection step is manageable, this compound could be considered. However, for general peptide synthesis, particularly for longer and more complex peptides, N-Benzoyl-L-tyrosine offers a more balanced and practical approach due to its reliable deprotection methods.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. biosynth.com [biosynth.com]
- 3. sciforum.net [sciforum.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Relative Stability of Pivaloyl, Boc, and Fmoc Protecting Groups on Tyrosine
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group for the phenolic hydroxyl function of tyrosine is a critical decision that directly impacts the efficiency and success of the synthetic strategy. The stability of this protecting group must be orthogonal to the conditions used for the removal of the Nα-protecting group to prevent premature deprotection and subsequent side reactions. This guide provides an objective comparison of the relative stability of three potential protecting groups for the tyrosine side chain: the pivaloyl (Piv) ester, the tert-butyloxycarbonyl (Boc) carbonate, and the 9-fluorenylmethyloxycarbonyl (Fmoc) carbonate. This comparison is supported by established principles of protecting group chemistry and provides detailed experimental methodologies for assessing stability.
Introduction to Protecting Groups for the Tyrosine Side Chain
The phenolic hydroxyl group of tyrosine is nucleophilic and can undergo undesired acylation during peptide coupling steps. Therefore, its protection is often necessary, especially in the synthesis of longer or more complex peptides. An ideal side-chain protecting group for tyrosine should be stable during the iterative cycles of Nα-deprotection and coupling, and be selectively removable under conditions that do not affect the peptide backbone or other side-chain protecting groups.
-
Pivaloyl (Piv): The pivaloyl group forms a sterically hindered ester with the tyrosine hydroxyl. Pivaloyl esters are known for their high stability towards a wide range of reagents, making them robust protecting groups.[1]
-
tert-Butyloxycarbonyl (Boc): The Boc group forms a carbonate with the tyrosine hydroxyl. In the context of peptide synthesis, side-chain Boc groups are typically employed in Fmoc-based strategies and are cleaved under acidic conditions.[]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group also forms a carbonate. While widely used for Nα-protection due to its base lability, its use as a side-chain protecting group in Fmoc-based synthesis is not a standard orthogonal strategy, as it would be cleaved simultaneously with the Nα-Fmoc group.[3][4]
Data Presentation: A Comparative Overview of Stability
| Protecting Group | Structure on Tyrosine Hydroxyl | Stability to Mild Acid (e.g., 20% TFA in DCM) | Stability to Strong Acid (e.g., HF) | Stability to Mild Base (e.g., 20% Piperidine (B6355638) in DMF) | Stability to Strong Base (e.g., NaOH) | Typical Cleavage Conditions | Orthogonality in Peptide Synthesis |
| Pivaloyl (Piv) | Ester | Generally Stable | Labile | Highly Stable | Labile | Strong base (e.g., NaOH, NaOMe) or strong acid (e.g., HF)[1] | Orthogonal to Nα-Fmoc deprotection. Potentially orthogonal to Nα-Boc deprotection depending on the final cleavage conditions. |
| Boc | Carbonate | Labile | Labile | Generally Stable | Labile | Trifluoroacetic acid (TFA)[] | Orthogonal to Nα-Fmoc deprotection. Not orthogonal to Nα-Boc deprotection. |
| Fmoc | Carbonate | Stable | Labile | Labile | Labile | Piperidine in DMF[4][5] | Not orthogonal to Nα-Fmoc deprotection. Orthogonal to Nα-Boc deprotection. |
Experimental Protocols
To quantitatively assess the relative stability of these protecting groups on tyrosine, a standardized experimental protocol can be employed. The following methodology outlines a general procedure for monitoring the cleavage of a protecting group from a tyrosine derivative using High-Performance Liquid Chromatography (HPLC).
Protocol: HPLC-Based Assay for Determining Protecting Group Stability
1. Materials:
-
Nα-protected Tyrosine derivative with the side chain protected by Pivaloyl, Boc, or Fmoc (e.g., Fmoc-Tyr(Piv)-OH, Fmoc-Tyr(Boc)-OH, Boc-Tyr(Fmoc)-OH).
-
Cleavage reagent (e.g., 20% piperidine in DMF for base lability studies, 50% TFA in DCM for acid lability studies).
-
Quenching solution (e.g., 1% TFA in acetonitrile (B52724) for base cleavage, pyridine (B92270) or another suitable base for acid cleavage).
-
HPLC system with a C18 reverse-phase column and a UV detector.
-
Mobile phase A: 0.1% TFA in water.
-
Mobile phase B: 0.1% TFA in acetonitrile.
2. Procedure:
-
Sample Preparation: Prepare a stock solution of the protected tyrosine derivative in a suitable solvent (e.g., DMF or DCM) at a known concentration (e.g., 1 mg/mL).
-
Cleavage Reaction:
-
Initiate the cleavage reaction by adding a specific volume of the cleavage reagent to the stock solution at a defined temperature (e.g., room temperature).
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the appropriate quenching solution. This will stop the cleavage process.
-
HPLC Analysis:
-
Inject the quenched sample into the HPLC system.
-
Elute the sample using a suitable gradient of mobile phase B into mobile phase A (e.g., 5% to 95% B over 20 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm for tyrosine-containing compounds or a wavelength specific to the protecting group).
-
-
Data Analysis:
-
Identify the peaks corresponding to the protected and deprotected tyrosine derivatives based on their retention times (previously determined with standards).
-
Calculate the percentage of the protected species remaining at each time point by integrating the peak areas.
-
Plot the percentage of the remaining protected tyrosine derivative against time to determine the cleavage kinetics.
-
This protocol can be adapted to test a wide range of cleavage conditions (different reagents, concentrations, and temperatures) to build a comprehensive stability profile for each protecting group.[6][7][8]
Mandatory Visualization
The logical relationship between the protecting groups and their cleavage conditions, which dictates their orthogonality in peptide synthesis strategies, can be visualized as follows:
Caption: Orthogonality of Tyrosine Protecting Groups in Peptide Synthesis.
The following diagram illustrates a typical experimental workflow for the comparative analysis of protecting group stability.
Caption: Workflow for Stability Analysis of Protecting Groups.
Conclusion
The choice of a protecting group for the tyrosine side chain is highly dependent on the overall synthetic strategy.
-
For Fmoc-based solid-phase peptide synthesis , the Boc group is a widely used and effective choice for tyrosine side-chain protection due to its stability to the basic conditions used for Nα-Fmoc removal and its lability to the final acidic cleavage from the resin.
-
The Pivaloyl group offers superior stability and would be suitable for Fmoc-based synthesis. However, its removal requires harsh conditions that may not be compatible with all peptides. It could be advantageous in syntheses where exceptional stability of the tyrosine protection is required.
-
The Fmoc group is generally not suitable for side-chain protection in Fmoc-based strategies due to a lack of orthogonality. It can, however, be used in Boc-based synthesis.
A thorough understanding of the relative stabilities and cleavage conditions of these protecting groups is essential for the rational design of synthetic routes to complex peptides, ensuring high yields and purity of the final product. The experimental protocols provided herein offer a framework for researchers to conduct their own stability studies tailored to their specific synthetic needs.
References
A Cost-Benefit Analysis of N-Pivaloyl-L-tyrosine in Large-Scale Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of large-scale peptide synthesis, the strategic selection of protecting groups is a critical determinant of process efficiency, product purity, and overall economic viability. For the amino acid L-tyrosine, with its reactive phenolic hydroxyl group, effective side-chain protection is paramount to prevent unwanted side reactions and ensure high yields of the target peptide. This guide provides a comprehensive cost-benefit analysis of using N-Pivaloyl-L-tyrosine, comparing it with the more conventional Fmoc-Tyr(tBu)-OH and Boc-Tyr(Bzl)-OH strategies in the context of industrial-scale production.
Executive Summary
The choice of a protecting group for L-tyrosine in large-scale synthesis involves a trade-off between stability, ease of cleavage, and cost. While the pivaloyl group offers exceptional stability, its removal requires harsh conditions, which can impact the integrity of the final peptide and increase processing costs. In contrast, the tert-butyl (tBu) and benzyl (B1604629) (Bzl) protecting groups, used in Fmoc and Boc strategies respectively, offer milder deprotection conditions but may be susceptible to premature cleavage or side reactions under certain conditions. This guide will delve into the specifics of each strategy to provide a clear comparison for informed decision-making in process development and manufacturing.
Comparison of Tyrosine Protecting Group Strategies
The selection of a tyrosine protecting group is intrinsically linked to the overall peptide synthesis strategy, primarily Fmoc/tBu (base-labile Nα-protection/acid-labile side-chain protection) and Boc/Bzl (acid-labile Nα-protection/stronger acid-labile side-chain protection). The pivaloyl group, an acyl-type protection, presents a third alternative with distinct characteristics.
| Feature | This compound | Fmoc-Tyr(tBu)-OH | Boc-Tyr(Bzl)-OH |
| Protection Chemistry | Acylation of the phenolic hydroxyl group. | Etherification of the phenolic hydroxyl group. | Etherification of the phenolic hydroxyl group. |
| Stability | Highly stable to both acidic and basic conditions.[1] | Stable to basic conditions used for Fmoc removal. Labile to strong acids.[2] | Stable to moderately acidic conditions for Boc removal. Labile to very strong acids (e.g., HF).[3] |
| Deprotection Conditions | Harsh; requires strong base (e.g., NaOH/reflux) or reductive cleavage (e.g., LiAlH₄).[1][4] | Mild to strong acid (e.g., TFA).[2] | Very strong acid (e.g., HF, TFMSA).[3] |
| Orthogonality | Orthogonal to both Fmoc and Boc strategies. | Orthogonal to Fmoc deprotection (piperidine). | Not fully orthogonal to Boc deprotection (requires differential acid lability). |
| Potential Side Reactions | Deprotection can lead to peptide degradation if not optimized. | Premature deprotection in sensitive sequences. t-butyl cation scavenging required.[3] | Benzyl group can undergo side reactions. Requires specialized cleavage equipment (HF apparatus). |
| Cost of Reagents | Pivaloyl chloride is relatively inexpensive.[5] | Fmoc-Tyr(tBu)-OH is a standard, commercially available reagent with competitive pricing. | Boc-Tyr(Bzl)-OH is also a standard reagent, but the cost of HF and specialized equipment is high. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and process optimization. Below are representative protocols for the introduction and removal of each protecting group.
Protocol 1: Synthesis of this compound
This protocol is based on the general principle of chemoselective O-acylation of hydroxyamino acids under acidic conditions.[6]
-
Materials: L-tyrosine, pivaloyl chloride, perchloric acid (70%), ethyl acetate, aqueous ammonia, methanol (B129727).
-
Procedure:
-
Suspend L-tyrosine in ethyl acetate.
-
Add a catalytic amount of 70% perchloric acid.
-
Add pivaloyl chloride dropwise at reflux.
-
After reaction completion (monitored by TLC), cool the mixture.
-
Isolate the product by filtration and neutralize with aqueous ammonia.
-
Recrystallize from methanol to yield this compound.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Tyr(tBu)-OH
This is a standard protocol for Fmoc-based SPPS.
-
Materials: Rink Amide resin, Fmoc-amino acids (including Fmoc-Tyr(tBu)-OH), HBTU, HOBt, DIEA, piperidine (B6355638) in DMF (20%), DMF, DCM, TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Workflow:
-
Resin Swelling: Swell the resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling: Couple the next Fmoc-amino acid using HBTU/HOBt/DIEA in DMF.
-
Washing: Wash the resin.
-
Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: Treat the peptide-resin with the TFA cleavage cocktail to cleave the peptide from the resin and remove the tBu protecting group from tyrosine and other side chains.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether and purify by RP-HPLC.
-
Protocol 3: Deprotection of the Pivaloyl Group from a Tyrosine-Containing Peptide
This protocol outlines a potential method for cleaving the pivaloyl ester from a phenolic hydroxyl group, which is known to be challenging.[4][7]
-
Materials: Pivaloyl-protected peptide, sodium hydroxide, methanol or THF, water, acid for neutralization (e.g., HCl).
-
Procedure:
-
Dissolve the pivaloyl-protected peptide in a suitable solvent (e.g., methanol or THF).
-
Add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction for completion (e.g., by HPLC).
-
Cool the reaction mixture and neutralize with acid.
-
Isolate the deprotected peptide, which may require purification to remove salts and any degradation byproducts.
-
Visualization of Workflows and Logical Relationships
To better illustrate the processes and decision-making involved, the following diagrams are provided.
Cost-Benefit Analysis in a Large-Scale Context
This compound:
-
Cost: The primary chemical input, pivaloyl chloride, is a commodity chemical and therefore relatively inexpensive in bulk.[5] However, the major cost driver for this strategy lies in the process itself. The harsh conditions required for pivaloyl group removal (e.g., high temperatures, strong bases, or reactive metal hydrides) necessitate robust, specialized reactors and can lead to increased energy consumption.[1][4] Furthermore, these conditions may not be compatible with sensitive peptide sequences, potentially leading to lower yields and the formation of difficult-to-remove impurities, thereby increasing purification costs.
-
Benefit: The exceptional stability of the pivaloyl group is its main advantage. It is resistant to both the acidic conditions of Boc deprotection and the basic conditions of Fmoc deprotection, making it a truly orthogonal protecting group.[1] This could be beneficial in the synthesis of complex peptides where side reactions on the tyrosine residue are a major concern with other protecting groups.
Fmoc-Tyr(tBu)-OH:
-
Cost: Fmoc-Tyr(tBu)-OH is a standard building block in modern peptide synthesis, and its price is competitive due to widespread use and multiple suppliers. The overall process costs are generally lower than for the Boc/Bzl strategy due to the milder deprotection conditions and the avoidance of highly corrosive and hazardous reagents like HF.
-
Benefit: The Fmoc/tBu strategy is the most widely used method for solid-phase peptide synthesis today. Its mild, base-labile deprotection of the Nα-Fmoc group and final acid-labile cleavage of the tBu group and from the resin are compatible with a wide range of peptide sequences and automated synthesizers.[2] This leads to high purities and yields when optimized.
Boc-Tyr(Bzl)-OH:
-
Cost: While Boc-anhydride and benzyl-protected tyrosine are established reagents, the requirement for anhydrous HF for the final cleavage step is a significant cost driver. This necessitates specialized, expensive equipment and stringent safety protocols, increasing both capital and operational expenditures.
-
Benefit: The Boc/Bzl strategy is a robust and well-established method that can be advantageous for the synthesis of certain long or difficult sequences. For some peptides, this strategy has been reported to give higher yields and purities compared to the Fmoc/tBu approach.[8]
Conclusion and Recommendations
For the vast majority of large-scale peptide synthesis applications, the Fmoc-Tyr(tBu)-OH strategy offers the most favorable cost-benefit profile. It combines the advantages of well-established, reliable chemistry with mild reaction conditions, leading to high product purity and manageable process costs.
The use of This compound should be considered a specialized approach. Its primary benefit of high stability may be valuable for highly complex syntheses where tyrosine side reactions are a critical and unavoidable problem with standard methods. However, the significant challenges and costs associated with its deprotection make it a less attractive option for most routine industrial-scale productions. Significant process development would be required to optimize the deprotection step to be both efficient and non-destructive to the target peptide.
The Boc-Tyr(Bzl)-OH strategy, while still relevant for specific applications and legacy processes, is increasingly being replaced by the Fmoc/tBu method due to the high costs and safety concerns associated with the use of HF.
Ultimately, the optimal choice of tyrosine protecting group will depend on the specific peptide sequence, the scale of production, and the available manufacturing infrastructure. A thorough process of evaluation and optimization on a smaller scale is always recommended before committing to a large-scale synthesis campaign.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. echemi.com [echemi.com]
- 6. BJOC - Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]
- 7. Alcohol or phenol synthesis by ester cleavage [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Deprotection Conditions for Common Tyrosine Protecting Groups
For researchers, scientists, and drug development professionals, the strategic selection and removal of protecting groups are paramount to the successful synthesis of peptides and complex organic molecules. The hydroxyl group of tyrosine, being a reactive nucleophile, necessitates protection to prevent unwanted side reactions during synthesis. The subsequent deprotection is a critical step that can significantly impact the final yield and purity of the target molecule. This guide provides an objective comparison of common tyrosine protecting groups, detailing their deprotection conditions and performance based on available experimental data.
Overview of Tyrosine Protecting Groups and Deprotection Strategies
The choice of a tyrosine protecting group is intrinsically linked to the overall synthetic strategy, most notably the use of either Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for Nα-amino protection. This choice dictates the conditions under which the side-chain protecting group must be stable and the orthogonal conditions required for its removal.
The primary strategies for the deprotection of tyrosine side chains involve acidolysis (cleavage by strong acids) and hydrogenolysis (cleavage by catalytic hydrogenation). The lability of the protecting group to these conditions determines its suitability for a given synthetic route.
Comparative Data on Deprotection Conditions
The following table summarizes the deprotection conditions for several widely used tyrosine protecting groups. It is important to note that direct, side-by-side comparative studies under identical conditions are not abundant in the literature. Therefore, the data presented represents typical conditions and expected outcomes based on a compilation of published protocols and technical guides.
| Protecting Group | Abbreviation | Primary Deprotection Method | Reagents | Typical Reaction Time | Compatibility | Key Considerations |
| tert-Butyl | tBu | Acidolysis | 95% Trifluoroacetic acid (TFA) with scavengers (e.g., H₂O, TIS) | 1-4 hours | Fmoc Chemistry | Standard for Fmoc SPPS; cleaved concurrently with resin cleavage. |
| Benzyl (B1604629) | Bzl | Hydrogenolysis | H₂ gas, Pd/C catalyst in a suitable solvent (e.g., MeOH, DMF) | 1-12 hours | Fmoc & Boc Chemistry | Orthogonal to Fmoc/tBu strategy.[1] Partially cleaved by TFA.[2] |
| 2-Bromobenzyloxycarbonyl | 2-BrZ | Strong Acidolysis | Hydrogen fluoride (B91410) (HF) or Trifluoromethanesulfonic acid (TFMSA) | 1-2 hours | Boc Chemistry | Stable to TFA, allowing for its use in Boc SPPS.[2] |
| 2,6-Dichlorobenzyl | 2,6-Cl₂Bzl | Strong Acidolysis | Hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) | 1-2 hours | Boc Chemistry | Offers greater acid stability than Bzl, suitable for Boc SPPS.[2] |
| Cyclohexyl | cHex | Strong Acidolysis | Trifluoromethanesulfonic acid (TFMSA) / TFA cocktail | 2-3 hours | Fmoc Chemistry | More stable to TFA than tBu, useful for on-resin manipulations. |
| Trityl | Trt | Mild Acidolysis | 1-2% TFA in Dichloromethane (DCM) with scavengers (e.g., TIS) | 10-30 minutes | Orthogonal Strategies | Highly acid-labile, allowing for selective deprotection.[1] |
TIS: Triisopropylsilane
Deprotection Workflows
The following diagrams illustrate the logical workflows for the deprotection of different tyrosine protecting groups, highlighting their orthogonality with common Nα-protection strategies.
Caption: Deprotection workflows for Tyr(tBu), Tyr(Bzl), and an orthogonal strategy.
Experimental Protocols
1. Acidolytic Deprotection of Tyr(tBu) (Standard Fmoc SPPS Cleavage)
This protocol describes the final cleavage of a peptide from the resin, which concurrently removes the tert-butyl protecting group from tyrosine.
-
Materials:
-
Peptide-resin (0.1 mmol scale)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Reaction vessel with a sintered glass filter
-
Centrifuge and centrifuge tubes
-
-
Procedure:
-
Place the dry peptide-resin in the reaction vessel.
-
Wash the resin with DCM (3 x 5 mL) to remove any residual DMF and shrink the resin.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS. For a 0.1 mmol synthesis, prepare 5-10 mL. Caution: TFA is highly corrosive. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[3]
-
Filter the cleavage solution containing the peptide into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.
-
Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.
-
Incubate at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2 x 10 mL).
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
2. Hydrogenolytic Deprotection of Tyr(Bzl)
This protocol is for the selective removal of the benzyl group from a tyrosine residue, often performed on a protected peptide in solution or on-resin.
-
Materials:
-
Protected peptide containing Tyr(Bzl)
-
Palladium on activated carbon (10% Pd/C)
-
Methanol (MeOH) or Dimethylformamide (DMF)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Filtration apparatus (e.g., Celite pad or syringe filter)
-
-
Procedure:
-
Dissolve the protected peptide in a suitable solvent (e.g., MeOH, DMF).
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight relative to the peptide).
-
Stir the suspension and purge the reaction vessel with H₂ gas.
-
Maintain a positive pressure of H₂ (e.g., with a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC). Reaction times can vary from 1 to 12 hours.[4]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry. Do not allow the catalyst to dry completely in the air.
-
Rinse the filter with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.
-
3. Strong Acid Deprotection of Tyr(2,6-Cl₂Bzl) (Boc SPPS Final Cleavage)
This protocol describes a typical final cleavage for peptides synthesized using Boc chemistry, employing a strong acid to remove the acid-stable 2,6-dichlorobenzyl group.
-
Materials:
-
Peptide-resin (0.1 mmol scale)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole (B1667542), p-cresol)
-
Specialized HF cleavage apparatus (if using HF)
-
Cold diethyl ether
-
Reaction vessel
-
-
Procedure (using HF):
-
Extreme Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, dedicated fume hood with appropriate safety measures and PPE.
-
Place the dry peptide-resin and a magnetic stir bar in the reaction vessel of the HF apparatus.
-
Add scavengers (e.g., 1 mL of anisole or p-cresol (B1678582) per gram of resin).
-
Cool the reaction vessel to -5 to 0°C.
-
Distill a measured amount of anhydrous HF into the reaction vessel (typically 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
The resin and crude peptide remaining are then worked up by washing with cold diethyl ether to remove the scavengers and organic byproducts.
-
The crude peptide is then extracted from the resin using a suitable solvent (e.g., aqueous acetic acid) and lyophilized.
-
Logical Relationships in Deprotection
The selection of a deprotection strategy is governed by a series of logical considerations, primarily the principle of orthogonality.
Caption: Decision tree for selecting a tyrosine protecting group and deprotection method.
Conclusion
The choice of a tyrosine protecting group and its corresponding deprotection method is a critical decision in peptide synthesis. The tert-butyl group is the standard for Fmoc-based strategies, offering simplicity as it is removed during the final TFA cleavage. The benzyl group provides an orthogonal handle, removable by hydrogenolysis, which is invaluable for on-resin modifications or the synthesis of protected peptide fragments. For Boc-based strategies, more acid-stable protecting groups like 2-bromobenzyloxycarbonyl and 2,6-dichlorobenzyl are employed, necessitating the use of strong acids like HF or TFMSA for their removal. The selection should be guided by the overall synthetic goal, the presence of other sensitive residues in the peptide sequence, and the desired final product. Careful consideration of these factors will lead to higher yields, greater purity, and a more efficient synthetic workflow.
References
- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 2. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
evaluating the impact of N-Pivaloyl-L-tyrosine on peptide conformation
The introduction of an N-pivaloyl group to the N-terminus of a peptide, particularly at a tyrosine residue, serves as a powerful tool to modulate its three-dimensional structure. This bulky t-butyl moiety exerts significant steric hindrance, influencing backbone dihedral angles and favoring specific secondary structures. In comparison to less bulky acyl groups like acetyl or the more aromatic benzoyl group, the pivaloyl group's unique conformational impact makes it a valuable asset for researchers in drug development and peptide engineering.
The primary influence of the N-pivaloyl group lies in its steric bulk. This property can restrict the conformational freedom of the adjacent amino acid residue, thereby guiding the peptide backbone into well-defined arrangements. Studies on peptides containing N-pivaloyl-proline, for instance, have revealed a propensity for the formation of specific turn structures and a preference for a cis conformation of the pivaloyl-proline amide bond.[1] This contrasts with the more common trans conformation observed for most other amide bonds in peptides. The electron-donating nature of the pivaloyl group can also contribute to stabilizing compact helical structures through n → π* interactions.[2]
Comparative Analysis of N-Acyl Groups on Peptide Conformation
To understand the distinct impact of the N-pivaloyl group, it is essential to compare it with other commonly used N-acyl modifications, such as the N-acetyl and N-benzoyl groups. While direct comparative studies on an identical N-acyl-L-tyrosine peptide backbone are limited in the public literature, we can infer the conformational effects by examining studies on similar peptide systems.
| N-Acyl Group | Key Structural Feature | Observed Conformational Effects |
| N-Pivaloyl | Bulky t-butyl group | Induces steric hindrance, promotes specific turn structures (e.g., βII-folds), can favor cis-amide bond conformations with proline, and stabilizes compact helical structures.[1][3][4][5] |
| N-Acetyl | Small methyl group | Generally considered to have a minimal steric impact on the peptide backbone, often used as a neutral capping group to mimic a preceding peptide bond. It can, however, influence helix stability. |
| N-Benzoyl | Aromatic phenyl group | Can engage in π-π stacking interactions with other aromatic residues, potentially influencing tertiary structure and self-assembly. Its steric effect is intermediate between acetyl and pivaloyl groups. |
Experimental Protocols for Conformational Analysis
The evaluation of the impact of N-acyl groups on peptide conformation relies on a combination of synthesis and advanced analytical techniques.
Synthesis of N-Acylated Peptides
The synthesis of N-pivaloyl-L-tyrosine and its incorporation into peptides typically involves the use of pivaloyl chloride to acylate the N-terminus of the amino acid or peptide.
Experimental Workflow for Peptide Synthesis and Acylation:
Caption: Workflow for the synthesis of N-acylated peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides in solution. By analyzing parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), researchers can deduce dihedral angles and inter-proton distances, providing a detailed picture of the peptide's conformation.
Key NMR Parameters for Conformational Analysis:
-
Chemical Shifts (δ): Sensitive to the local electronic environment, changes in chemical shifts of backbone and side-chain protons can indicate conformational changes.
-
Coupling Constants (J): Particularly the ³J(HN,Hα) coupling constant, which is related to the φ dihedral angle by the Karplus equation.
-
Nuclear Overhauser Effect (NOE): Provides information about through-space proximity of protons, crucial for determining the overall fold of the peptide.
X-ray Crystallography
For peptides that can be crystallized, X-ray crystallography provides high-resolution structural information in the solid state. The resulting electron density map allows for the precise determination of atomic coordinates, bond lengths, and bond angles, offering an unambiguous view of the peptide's conformation. The crystal structure of N-pivaloyl-L-prolyl-N,N'-dimethyl-D-alaninamide, for example, revealed a βII-folded conformation.[3]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution. The differential absorption of left and right circularly polarized light by the peptide backbone provides characteristic spectra for α-helices, β-sheets, turns, and random coil structures. By comparing the CD spectra of peptides with different N-acyl groups, one can quickly assess the overall impact of these modifications on the secondary structure.
Signaling Pathways and Logical Relationships
While the primary application of N-pivaloyl groups in peptide science is for conformational control, N-acylation in general is a known post-translational modification that can play a role in biological signaling. For instance, N-myristoylation and N-palmitoylation are crucial for membrane targeting and signaling functions of many proteins. While N-pivaloylation is not a known natural modification, the principle of using N-acylation to control protein function is well-established.
A Logical Diagram of Conformational Control Leading to a Biological Effect:
Caption: Impact of N-acyl groups on peptide function.
References
- 1. N-methyl peptides. III. Solution conformational study and crystal structure of N-pivaloyl-L-prolyl-N-methyl-N'-isopropyl-L-alaninamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Methyl peptides. IV. Water and beta-turn in peptides. Crystal structure of N-pivaloyl-L-prolyl-N,N'-dimethyl-D-alaninamide in the anhydrous and monohydrated states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The crystal structure of pivaloyl-D-prolyl-L-prolyl-L-alanyl-N-methylamide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Performance of N-Pivaloyl-L-tyrosine in Automated Peptide Synthesizers: A Comparative Guide
In the landscape of automated solid-phase peptide synthesis (SPPS), the judicious selection of protecting groups for amino acid side chains is paramount to achieving high yields and purity of the target peptide. For tyrosine, with its reactive phenolic hydroxyl group, effective protection is crucial to prevent side reactions such as O-acylation.[1] The most commonly employed protecting group for tyrosine in Fmoc-based SPPS is the tert-butyl (tBu) ether, utilized in the form of Fmoc-Tyr(tBu)-OH.[2][3] This guide provides a comparative analysis of a potential alternative, N-Pivaloyl-L-tyrosine, against the industry-standard Fmoc-Tyr(tBu)-OH, drawing upon general principles of organic chemistry and peptide synthesis due to the limited direct experimental data on the performance of this compound in automated synthesizers.
Comparison of Protecting Group Strategies
The choice of a side-chain protecting group is dictated by its stability under the conditions of the synthesis cycles and its lability for final cleavage. In Fmoc SPPS, the Nα-Fmoc group is removed at each cycle using a mild base, typically a solution of piperidine (B6355638) in DMF.[4][5] The side-chain protecting groups must remain intact during this step and should be readily removable at the end of the synthesis, usually with a strong acid like trifluoroacetic acid (TFA).[5][6]
| Feature | This compound (Inferred) | Fmoc-Tyr(tBu)-OH (Established) |
| Protecting Group | Pivaloyl (Piv) | tert-Butyl (tBu) |
| Chemical Linkage | Ester | Ether |
| Stability to Piperidine | Likely stable | Stable |
| Cleavage Conditions | Strong acid (e.g., TFA, HBr, HI) or strong base (e.g., NaOH)[7][8][9] | Strong acid (e.g., TFA)[8][10][11] |
| Steric Hindrance | Significant due to the bulky tert-butyl group of the pivaloyl moiety[12][13] | Significant |
| Potential Side Reactions | Incomplete coupling due to steric hindrance, potential for base-catalyzed hydrolysis under harsh conditions. | Alkylation of the tyrosine ring by carbocations generated during cleavage if scavengers are not used. |
| Reported Performance | Limited data available in the context of automated peptide synthesis. | Widely used with well-documented high performance and reliability in automated synthesizers.[2][3] |
In-Depth Analysis of this compound
The pivaloyl (Piv) group, a trimethylacetyl group, is known for its steric bulk and is used as a protecting group for alcohols and amines in organic synthesis.[13] When attached to the phenolic hydroxyl group of tyrosine, it forms a pivalate (B1233124) ester.
Stability: Pivalate esters are generally stable to a wide range of reaction conditions, including the mildly basic conditions used for Fmoc deprotection.[7] However, they can be cleaved under strongly acidic or basic conditions.[7] This suggests that the pivaloyl group on tyrosine would likely be stable during the repetitive piperidine treatments in an automated synthesizer.
Steric Hindrance: The significant steric bulk of the pivaloyl group is a double-edged sword.[12] While it effectively protects the hydroxyl group, it can also hinder the approach of the incoming activated amino acid during the coupling step. This steric hindrance could lead to slower coupling kinetics and potentially incomplete reactions, resulting in deletion sequences in the final peptide.[14] To mitigate this, longer coupling times, higher reagent concentrations, or the use of more potent coupling reagents might be necessary.
Cleavage: The cleavage of the pivaloyl ester from the tyrosine side chain would typically be achieved during the final acidolytic cleavage of the peptide from the resin using a strong acid like TFA. However, the efficiency of this cleavage compared to the cleavage of the tBu ether is not well-documented in the context of peptide synthesis.
The Established Alternative: Fmoc-Tyr(tBu)-OH
Fmoc-Tyr(tBu)-OH is the go-to choice for incorporating tyrosine in Fmoc-based automated peptide synthesis. The tert-butyl ether linkage is highly stable to the basic conditions of Fmoc deprotection and is cleanly cleaved by strong acids like TFA.[2][3] Its performance is well-characterized, and its use is optimized in standard automated synthesis protocols. While the tBu group also imparts steric hindrance, its effects are well-understood and generally manageable with standard coupling protocols.
Experimental Protocols
Below is a standard protocol for the incorporation of a tyrosine residue in an automated peptide synthesizer using the Fmoc/tBu strategy. This protocol can serve as a baseline for comparison and optimization should one choose to experiment with this compound.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-amino acids
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
Automated Peptide Synthesis Cycle for Tyrosine Incorporation:
-
Resin Swelling: The Fmoc-Rink Amide MBHA resin is swelled in DMF for 30 minutes in the reaction vessel of the automated synthesizer.
-
Fmoc Deprotection: The resin is treated with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the growing peptide chain. This step is typically repeated once.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the Fmoc-piperidine adduct.
-
Amino Acid Coupling:
-
A solution of Fmoc-Tyr(tBu)-OH (or this compound) (4-5 equivalents) in DMF is prepared.
-
HBTU (4-5 equivalents) and DIEA (8-10 equivalents) are added to the amino acid solution to pre-activate it for 1-2 minutes.
-
The activated amino acid solution is added to the reaction vessel containing the resin.
-
The coupling reaction is allowed to proceed for 30-60 minutes. For a sterically hindered residue like one protected with a pivaloyl group, a longer coupling time or a double coupling may be necessary.
-
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the resin is washed with dichloromethane (B109758) (DCM) and dried under a stream of nitrogen.
-
A cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) is added to the resin.
-
The cleavage reaction is allowed to proceed for 2-3 hours at room temperature.
-
The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and lyophilized.
Visualizing the Workflow
The following diagrams illustrate the key workflows in automated peptide synthesis.
Figure 1. General workflow for automated solid-phase peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Ether cleavage - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 12. benchchem.com [benchchem.com]
- 13. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of Side-Product Formation with Different Tyrosine Derivatives in Bioconjugation and Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selective modification of tyrosine residues is a powerful strategy in the synthesis of complex peptides and the development of bioconjugates such as antibody-drug conjugates. However, the reactivity of the tyrosine phenol (B47542) group can also lead to undesired side-products, impacting yield, purity, and biological function. The choice of tyrosine derivative and reaction conditions is therefore critical. This guide provides a comparative analysis of side-product formation associated with various tyrosine derivatives, supported by experimental data and detailed protocols.
I. Side-Products in Tyrosine Bioconjugation
The modification of tyrosine residues in proteins is an attractive alternative to targeting more abundant lysine (B10760008) or redox-sensitive cysteine residues. However, various reagents used for tyrosine bioconjugation can lead to distinct side-product profiles.
4-Phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs)
PTAD and its derivatives are highly efficient for "tyrosine-click" reactions. While the primary reaction is the selective modification of the tyrosine phenol ring, side-products can arise.
One notable side-reaction is the decomposition of PTAD to a phenylisocyanate byproduct, which can then react with primary amines, such as lysine residues or the N-terminus of the protein.[1][2] This can lead to a heterogeneous product mixture. Additionally, double addition of PTAD to both ortho positions of the phenolic ring can occur.[1][2]
Experimental Mitigation: The promiscuous labeling by the isocyanate byproduct can be effectively suppressed by the addition of a scavenger, such as 2-amino-2-hydroxymethyl-propane-1,3-diol (B173377) (Tris) buffer, to the reaction medium.[2]
| Reagent | Target Protein/Peptide | Primary Product Yield/Conversion | Major Side-Products | Mitigation Strategy |
| PTAD derivatives | Dodecapeptide (H2N-VWSQKRHFGY-CO2H) | ~60% (labeled peptide)[3] | Isocyanate reaction with amines, double addition to tyrosine phenol ring.[1][2] | Addition of Tris buffer to scavenge isocyanate.[2] |
| PTAD-N3 | Angiotensin II | - | Phenylisocyanate conjugate to N-terminal amine.[1] | Increasing concentrations of Tris buffer (10 mM to 1 M) reduce or abolish N-terminally labeled products.[2] |
| PTAD-N3 | Bovine Serum Albumin (BSA) | - | Phenylisocyanate conjugation to lysine residues.[2] | - |
Luminol (B1675438) Derivatives
N-methylated luminol derivatives, activated by horseradish peroxidase (HRP) and hydrogen peroxide, offer an alternative to PTADs for tyrosine labeling. These reagents can provide high conversion rates and avoid the formation of isocyanate byproducts. However, a potential side-reaction is the oxidation of cysteine residues due to the presence of hydrogen peroxide in the reaction mixture.[4]
| Reagent | Target Protein/Peptide | Primary Product Yield/Conversion | Major Side-Products | Mitigation Strategy |
| N-methylated luminol derivatives | Angiotensin II | - | Cysteine oxidation.[4] | - |
| Phenylurazole (PhUr) activated by eY-click | HAWQNLYEK Peptide | 55% (Y-tagged peptide) after 2h | N-terminus modification and tryptophan addition (33% side reactions).[5] | Using N-methylluminol (NMeLum) derivatives in eY-click shows faster kinetics and complete tyrosine-chemoselectivity.[5] |
Mannich-Type Reactions
The three-component Mannich-type reaction, involving an aldehyde, an aniline, and the tyrosine residue, is another method for tyrosine bioconjugation. While it allows for the formation of a stable carbon-carbon bond under mild conditions, a significant drawback is its low selectivity.[6][7][8] Side reactions with other nucleophilic amino acid residues, particularly tryptophan and cysteine, are common.[8]
| Reagent/Method | Target Protein | Primary Product Yield/Conversion | Major Side-Products |
| Mannich-type reaction (rhodamine-aniline, formaldehyde) | Chymotrypsinogen | 66% labeling with rhodamine[8] | - |
| Mannich-type reaction | Lysozyme | 40% of modifications on tyrosine | 60% of modifications on tryptophan.[8] |
II. Side-Products in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the phenolic hydroxyl group of tyrosine must be protected to prevent side reactions during peptide chain elongation. The choice of protecting group is crucial for minimizing side-product formation.
O-Acylation of Unprotected Tyrosine
If the tyrosine side chain is left unprotected, its nucleophilic hydroxyl group can be acylated during the coupling steps.[9] This leads to the formation of branched peptides and a decrease in the yield of the desired linear peptide.
Protecting Group Strategies
To prevent O-acylation and other side reactions, the tyrosine side chain is typically protected with acid-labile groups. The most common strategies are the Boc/Bzl and Fmoc/tBu approaches.
-
Boc/Bzl Strategy: Utilizes the benzyl (B1604629) (Bzl) ether for side-chain protection of tyrosine (Boc-Tyr(Bzl)-OH).
-
Fmoc/tBu Strategy: Employs the tert-butyl (tBu) ether for side-chain protection (Fmoc-Tyr(tBu)-OH).[9]
While both strategies are effective, the choice can influence the final purity of the peptide. A study comparing Fmoc/Trt and Fmoc/tBu protection for a model peptide found that detritylation resulted in a crude peptide of much higher purity compared to the deprotection of the tBu-protected peptide (92% vs. 43% purity).[10] This suggests that the cleavage of tBu groups can lead to more side-product formation.
| Tyrosine Derivative | SPPS Strategy | Primary Function | Common Side-Products During Deprotection |
| Boc-Tyr(Bzl)-OH | Boc/Bzl | Side-chain protection | - |
| Fmoc-Tyr(tBu)-OH | Fmoc/tBu | Side-chain protection | Potentially more side-products upon cleavage compared to Trt groups.[10] |
| Unprotected Tyrosine | Both | - | O-acylation of the phenolic hydroxyl group.[9] |
III. Experimental Protocols
General Protocol for PTAD Labeling of a Peptide
This protocol is a general guideline for the labeling of a tyrosine-containing peptide with a PTAD derivative.
-
Peptide Solution Preparation: Dissolve the tyrosine-containing peptide in a suitable buffer, such as phosphate (B84403) buffer (pH 7).
-
PTAD Reagent Preparation: Prepare a stock solution of the PTAD derivative in an organic solvent like acetonitrile.
-
Reaction: Add the PTAD derivative solution to the peptide solution. A typical molar excess of the PTAD reagent is 3 equivalents.[3]
-
Incubation: Allow the reaction to proceed at room temperature. Reaction times can vary, but are often in the range of 1-2 hours.
-
Quenching (Optional but Recommended): If isocyanate side-products are a concern, perform the reaction in a Tris-containing buffer or add Tris buffer to the reaction mixture.[2]
-
Analysis and Purification: Monitor the reaction progress by LC-MS. Purify the labeled peptide using reversed-phase HPLC.[3]
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Tyr(tBu)-OH
This protocol outlines the key steps for incorporating a tBu-protected tyrosine into a peptide sequence using Fmoc/tBu chemistry.
-
Resin Preparation: Start with a suitable resin, with the first amino acid attached.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF and other solvents to remove piperidine and byproducts.
-
Coupling of Fmoc-Tyr(tBu)-OH:
-
Dissolve Fmoc-Tyr(tBu)-OH and a coupling agent (e.g., HATU) in DMF.
-
Add an activator base (e.g., DIPEA) to the amino acid solution.
-
Add the activated Fmoc-Tyr(tBu)-OH solution to the deprotected resin.
-
Allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours).
-
-
Washing: Wash the resin to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: After the synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove the tBu side-chain protecting group from the tyrosine residue, along with other side-chain protecting groups.
-
Purification: Purify the crude peptide by RP-HPLC.
IV. Visualizing Reaction Pathways and Workflows
Caption: Reaction pathways for PTAD with tyrosine, including side-product formation.
Caption: A simplified workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a protected tyrosine derivative.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Discriminating changes in protein structure using tyrosine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Luminol anchors improve the electrochemical-tyrosine-click labelling of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - A Three-Component Mannich-Type Reaction for Selective Tyrosine Bioconjugation - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 8. Tyrosine bioconjugation – an emergent alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
Safety Operating Guide
Proper Disposal of N-Pivaloyl-L-tyrosine: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of N-Pivaloyl-L-tyrosine (CAS No. 33019-85-1), a compound frequently utilized in biochemical research and drug development. Adherence to these procedures is critical to ensure a safe laboratory environment and compliance with waste management regulations.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. While specific data for this compound is not extensively published, information from the Safety Data Sheet (SDS) and analogous compounds such as L-tyrosine provides a strong basis for safe management.
| Property | Data for this compound & Analogs | Source |
| Molecular Formula | C₁₄H₁₉NO₄ | Immunomart |
| Molecular Weight | 265.30 g/mol | MedChemExpress |
| Appearance | White to off-white solid/powder | Inferred from L-tyrosine SDS |
| Solubility | No data available for this compound. L-tyrosine is slightly soluble in water. | Flinn Scientific |
| Melting Point | No data available for this compound. L-tyrosine decomposes at >300 °C. | Sigma-Aldrich |
| Hazard Classification | Not classified as a hazardous substance. | TargetMol, Sigma-Aldrich |
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, researchers must be equipped with the appropriate personal protective equipment (PPE) and be aware of the immediate safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or glasses.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Gloves must be inspected prior to use.
-
Body Protection: A lab coat or other protective clothing should be worn.
Spill Response:
-
Avoid Dust Formation: Do not create dust clouds when handling the solid material.
-
Containment: In case of a spill, prevent the powder from entering drains or waterways.
-
Cleanup: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.
-
Ventilation: Ensure adequate ventilation in the area of the spill.
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in a manner that is both safe and compliant with all applicable regulations.
1. Waste Identification and Segregation:
-
This compound waste should be collected in a dedicated, clearly labeled, and sealed container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Packaging and Labeling:
-
The waste container must be in good condition and compatible with the chemical.
-
Label the container clearly with "this compound Waste" and any other information required by your institution.
3. Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
4. Final Disposal:
-
The primary method of disposal is to entrust it to a licensed professional waste disposal company.[1][2]
-
Contact your institution's EHS office to arrange for the collection and disposal of the chemical waste. They will have established procedures and approved vendors for this purpose.
-
Waste material must be disposed of in accordance with national and local regulations.
Note: Uncleaned containers should be treated as the product itself and disposed of in the same manner.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guidance for Handling N-Pivaloyl-L-tyrosine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for N-Pivaloyl-L-tyrosine (CAS No. 33019-85-1).
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber), lab coat. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator for dusts is recommended. |
Handling and Storage Procedures
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Prevent dust formation and accumulation.
-
Ensure adequate ventilation in the handling area.
-
Wash hands thoroughly after handling.
Storage:
-
Keep containers tightly closed.
-
Store in a dry, cool, and well-ventilated place.
-
Recommended storage temperature is -20°C.[1]
Spill and Disposal Plan
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use appropriate tools to sweep up the solid material, avoiding dust generation.
-
Collect: Place the spilled material into a suitable, labeled container for disposal.
-
Clean: Clean the spill area thoroughly.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the product to enter drains or waterways.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention. |
Visual Workflow for Safe Handling
The following diagram outlines the decision-making process for selecting and using Personal Protective Equipment when working with this compound.
Caption: Logical workflow for PPE selection when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

